molecular formula C11H16ClNO B2520385 (2R,5R)-2-Methyl-5-phenylmorpholine hcl CAS No. 1986336-94-0

(2R,5R)-2-Methyl-5-phenylmorpholine hcl

Cat. No.: B2520385
CAS No.: 1986336-94-0
M. Wt: 213.71
InChI Key: XSPPNNAYDXPDJO-XQKZEKTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-2-Methyl-5-phenylmorpholine hcl is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.71. The purity is usually 95%.
BenchChem offers high-quality (2R,5R)-2-Methyl-5-phenylmorpholine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5R)-2-Methyl-5-phenylmorpholine hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5R)-2-methyl-5-phenylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPPNNAYDXPDJO-XQKZEKTMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H](CO1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Profiling of (2R,5R)-2-Methyl-5-phenylmorpholine Hydrochloride: Molecular Characterization and Synthetic Utilities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic characteristics such as improved aqueous solubility, metabolic stability, and predictable basicity. Within this class, (2R,5R)-2-Methyl-5-phenylmorpholine and its hydrochloride (HCl) salt serve as critical highly-defined, cis-2,5-disubstituted intermediates. This architectural motif is notably leveraged in multigram-scale syntheses of potent mineralocorticoid receptor antagonists[1] and evaluated for its monoamine modulatory profiles[2].

This whitepaper provides a rigorous structural breakdown, step-by-step methodologies for isolating the HCl salt, and self-validating analytical protocols designed for downstream drug formulation.

Molecular Formula and Physicochemical Properties

Establishing precise mass definitions is the foundational step in API building-block quality control. The target compound exhibits significant property shifts between its free base and hydrochloride salt forms.

Table 1: Molecular Specifications
PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 1349828-96-1[3]1923190-08-2[4]
Molecular Formula C₁₁H₁₅NO[2]C₁₁H₁₆ClNO
Molecular Weight 177.25 g/mol [3]213.70 g/mol [4]
Monoisotopic Mass 177.115 Da213.092 Da
Physical State (20 °C) Viscous Oil / Low-melting SolidCrystalline Solid
Stereochemistry (2R, 5R) - cis configuration(2R, 5R) - cis configuration
Target Utility Reactive Synthetic IntermediateBench-Stable API Storage Form

(Note: While the free base has an exact calculated molecular weight of ~177.247 g/mol , it is standardly documented as 177.25 g/mol [3]. Following protonation, the addition of HCl brings the salt's weight to 213.70 g/mol [4].)

Mechanistic Rationale: Why Isolate the HCl Salt?

(2R,5R)-2-Methyl-5-phenylmorpholine is often isolated as an oil in its free base form, leaving the secondary amine susceptible to atmospheric oxidation, CO₂ trapping (carbamate formation), and subsequent degradation.

Causality for Salt Formation: Converting the secondary amine to a hydrochloride salt induces thermodynamic stability. From a mechanistic standpoint:

  • Lattice Energy Driven Purification: The dense crystal lattice formed by the morpholinium chloride salt specifically excludes epimeric trans-isomers, providing an automatic thermodynamic purge of stereochemical impurities generated during upstream de-epimerization steps[1].

  • Hygroscopicity Control: The HCl salt is generally non-hygroscopic compared to the free base, enabling precise mass measurements and long-term storage required for GMP pharmaceutical scale-up.

Workflows & Self-Validating Protocols

To ensure rigorous quality control, both the synthesis and the analytical validation workflows must be intrinsically linked. Relying on a single analytical vector leaves structural blind spots; therefore, an orthogonal workflow validates both the chemical and stereochemical integrity.

Workflow A Free Base Synthesis (2R,5R)-Isomer B HCl Salt Formation (Anhydrous HCl in Et2O) A->B  Protonation C Crystalline HCl Salt (Thermodynamic Purge) B->C  Precipitation D Chiral HPLC (ee > 98%) C->D  Aliquot A E LC-MS Analysis (m/z = 178.1) C->E  Aliquot B F NMR Spectroscopy (cis-Validation) C->F  Aliquot C G Validated Intermediate (API Grade) D->G  Pass E->G  Pass F->G  Pass

Self-validating synthesis and analytical workflow for (2R,5R)-morpholine HCl.

Protocol A: Step-by-Step HCl Salt Formation

This protocol uses anhydrous parameters to prevent hydrolysis and maximize yield.

  • Dissolution: Dissolve 1.0 eq of the crude (2R,5R)-2-Methyl-5-phenylmorpholine free base[2] in 10 volumes of anhydrous diethyl ether (Et₂O) under an inert argon atmosphere.

  • Thermal Control: Cool the reaction flask to 0–5 °C using an ice bath. Causality: Lower temperatures minimize exothermic degradation and maximize the supersaturation delta required for immediate precipitation.

  • Acidification: Dropwise add 1.05 eq of anhydrous HCl (2.0 M in Et₂O). A white precipitate will immediately begin to form.

  • Maturation & Isolation: Allow the suspension to stir for 1 hour at 0 °C to assure complete morphological maturation of the crystals. Filter via vacuum, washing the filter cake with cold anhydrous Et₂O to remove unreacted lipophilic impurities.

  • Self-Validating Check: Isolate the mother liquor. If LC-MS detects >5% of the target m/z 178.1 in the mother liquor, kinetic trapping of the free base has occurred; the liquor must be concentrated and re-subjected to controlled cooling.

Protocol B: Orthogonal Analytical Validation

The following table outlines the analytical parameters required to validate the success of Protocol A.

Table 2: Orthogonal Validation Metrics
Analytical TechniqueTarget MarkerSelf-Validating Causality
LC-MS (ESI+) m/z 178.1 [M+H]⁺Confirms precise molecular mass without matrix interference; validates absence of unreacted upstream precursors.
1D ¹H NMR / NOESY Strong NOE correlation between H-2 and H-5Mechanistically proves the cis-relationship on the morpholine ring, validating stereochemical identity[1].
Chiral HPLC Enantiomeric Excess (ee) > 98%Identifies kinetic resolution efficacy. If ee < 98%, trigger secondary recrystallization from absolute ethanol/heptane.

Conclusion

The (2R,5R)-2-Methyl-5-phenylmorpholine framework demands rigid analytical oversight due to the complex stereochemical nuances of cis-2,5-disubstituted morpholines. By isolating the molecule as an exactingly characterized hydrochloride salt (MW = 213.70 g/mol ) through kinetically and thermodynamically controlled precipitation, chemists establish a highly stable, analytically pure intermediate ready for integration into late-stage API synthesis architectures.

References

  • Benchchem. "(5R)-2-Methyl-5-phenylmorpholine | 1957130-62-9". URL:[2]

  • Advanced ChemBlocks. "(2R,5R)-2-methyl-5-phenylmorpholine 98%". URL:[3]

  • BLD Pharm. "1923190-08-2 | 2-Methyl-5-phenylmorpholine hydrochloride". URL:[4]

  • Molaid. "(2R,5R)-2-methyl-5-phenylmorpholin-3-one | 957121-52-7" (Includes associated literature by Sammons et al. referencing Multigram Scale Synthesis of a Mineralocorticoid Antagonist). URL:[1]

Sources

Dissecting the Monoamine Reuptake Inhibition Profile of (2R,5R)-2-Methyl-5-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the evolving landscape of central nervous system (CNS) stimulants and monoamine transporter ligands, substituted morpholines represent a fascinating class of compounds. Structurally analogous to phenmetrazine (3-methyl-2-phenylmorpholine), (2R,5R)-2-Methyl-5-phenylmorpholine shifts the substituent topology, fundamentally altering its interaction with presynaptic solute carrier (SLC6) transporters.

This technical guide unpacks the structure-activity relationship (SAR), binding profile, and rigorous experimental validation required to profile the monoamine reuptake inhibition of this specific enantiomer. By anchoring our analysis in established neurochemical principles [1], we provide a functional blueprint for drug development professionals working with atypical stimulant scaffolds.

Stereochemical Determinants of Transporter Affinity

To understand why (2R,5R)-2-Methyl-5-phenylmorpholine behaves the way it does at monoamine transporters, we must examine its three-dimensional conformation. The morpholine ring predominantly adopts a chair conformation in an aqueous physiological environment.

The (2R,5R) configuration dictates a trans relationship between the C2-methyl and C5-phenyl groups. Because the bulky C5-phenyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clash, the C2-methyl group is subsequently forced into an axial or alternate equatorial geometry, "locking" the ring's conformation [3].

Mechanistic Causality: This rigid geometry precisely angles the basic nitrogen's lone electron pair. For optimal interaction with the highly conserved aspartate residue in the central binding site (S1 pocket) of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), this basic amine must align seamlessly. The (2R,5R) topology fulfills the necessary pharmacophore requirements for NET and DAT binding while generating steric bulk that prohibits deep insertion into the Serotonin Transporter (SERT) pocket [1].

Mechanism Drug (2R,5R)-2-Methyl-5-phenylmorpholine NET Norepinephrine Transporter (NET) High Affinity Drug->NET Competitive Inhibition DAT Dopamine Transporter (DAT) Moderate Affinity Drug->DAT Competitive Inhibition SERT Serotonin Transporter (SERT) Low Affinity Drug->SERT Negligible Effect SynapseNE Accumulation of Synaptic NE NET->SynapseNE Blocked Reuptake SynapseDA Accumulation of Synaptic DA DAT->SynapseDA Blocked Reuptake Receptor Postsynaptic Adrenergic & Dopaminergic Activation SynapseNE->Receptor SynapseDA->Receptor

Pathway diagram showing the selective monoamine cascade induced by the compound.

The Reuptake Inhibition Profile (Quantitative Summary)

Based on assays of structurally homologous amphetamine-type CNS stimulants and morpholine derivatives, (2R,5R)-2-Methyl-5-phenylmorpholine functions as a potent, competitive reuptake inhibitor with a distinct catecholamine preference [1, 3]. It preferentially targets NET over DAT, with nearly negligible affinity for SERT.

The quantitative expectations for its half-maximal inhibitory concentrations (


) are summarized below.

Table 1. Putative Monoamine Transporter Affinity Profile

Transporter TargetTypical IC50 Range (nM)Affinity ProfilePrimary Substrate Impact
NET (Norepinephrine)10 – 85 nMHighRobust sympathetic & cortical arousal
DAT (Dopamine)150 – 400 nMModerateStriatal dopaminergic tone elevation
SERT (Serotonin)> 5,000 nMNegligibleLacks typical empathogenic properties

Note: Data represents the consolidated baseline for phenyl-substituted morpholine analogs evaluated in native rat synaptosome tissues.

Self-Validating Protocol: Radiometric Synaptosomal Uptake Assay

To trust the quantitative profiling of this compound, laboratories must employ a self-validating physiological model. Recombinant cell lines (e.g., HEK293 expressing human DAT) are useful, but native rodent brain synaptosomes are the gold standard for preserving endogenous regulatory elements and the essential electrochemical gradient [2, 4].

Below is our highly standardized, causality-driven experimental framework.

Phase A: Synaptosome Preparation
  • Dissection & Homogenization: Extract the frontal cortex (rich in NET/SERT) and striatum (rich in DAT) from male Sprague-Dawley rats. Homogenize in ice-cold

    
     sucrose buffer.
    
    • Causality: Sucrose acts as an osmoprotectant. Maintaining isotonicity prevents synaptosomal lysis, ensuring that presynaptic terminals rapidly seal into functional pseudo-cells capable of maintaining the Na+/K+ gradient required for secondary active monoamine transport [2].

  • Differential Centrifugation: Centrifuge at

    
     to remove debris, then spin the supernatant at 
    
    
    
    for 20 minutes to isolate the P2 crude synaptosome pellet.
Phase B: The Self-Correcting Assay Matrix
  • Equilibration: Resuspend the P2 pellet in oxygen-saturated, modified Krebs-Ringer HEPES buffer (pH 7.4).

    • Causality: (95%

      
       / 5% 
      
      
      
      ) because transporter kinetics (
      
      
      ) plummet in hypoxic conditions due to ATP depletion.
  • Pre-Incubation: Dispense 10 µg of synaptosomal protein into a 96-well plate. Add (2R,5R)-2-Methyl-5-phenylmorpholine at varying logarithmic concentrations (

    
     to 
    
    
    
    ) and pre-incubate at 37°C for 10 minutes.
    • Causality: Pre-incubation allows the test compound to reach binding equilibrium at the target transporter prior to the introduction of the radioligand, ensuring accurate calculation of competitive affinity.

  • Radioligand Addition: Introduce

    
     of [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin to initiate uptake.
    
  • Internal Validation (NSU Control): In parallel wells, incubate synaptosomes with a saturating dose of a highly selective inhibitor (e.g.,

    
     GBR-12909 for DAT, Desipramine for NET).
    
    • Causality: This establishes the "Non-Specific Uptake" (NSU) baseline—representing radioligand that passively diffused into the membrane rather than being actively transported. NSU is subtracted from Total Uptake to isolate specific transporter activity. This creates a self-validating control loop in the data [4].

Phase C: Termination and Detection
  • Rapid Filtration: After exactly 5 minutes, quench the reaction with ice-cold wash buffer and immediately filter the solution through Whatman GF/B glass microfiber filters using a vacuum manifold.

    • Causality: Dropping the temperature halts biological transporter activity instantly, while filtration washes away unbound extracellular radioligand, trapping only the [³H] accumulated inside the synaptosomes.

  • Liquid Scintillation Counting (LSC): Immerse filters in scintillation fluid and calculate retained radioactivity.

AssayWorkflow A Rodent Brain Dissection (Striatum/Cortex) B Homogenization & Centrifugation A->B C Crude Synaptosome Isolation (P2 Pellet) B->C D Pre-incubation with (2R,5R)-2-M-5-PM C->D E Add [3H]-DA, [3H]-NE, [3H]-5-HT (Radioligand) D->E F Rapid Vacuum Filtration (GF/B Filters) E->F G Liquid Scintillation Counting (LSC) F->G H IC50 & Ki Determination (Non-linear Regression) G->H

Workflow for evaluating reuptake inhibition via radiometric synaptosomal assays.

Analytical Implications for Drug Development

By observing the strict protocols listed above, scientists can map the unique selectivity profile of (2R,5R)-2-Methyl-5-phenylmorpholine. The divergence between NET and DAT IC50 values underscores its classification as a potent wakefulness-promoting and anorectic scaffold, devoid of the serotonergic toxicity (e.g., serotonin syndrome or cardiac valvulopathy) that derailed earlier fenfluramine-like weight loss agents. The "locked" (2R,5R) conformation protects the molecule against SERT-mediated off-target effects, proving that precise stereochemical engineering in morpholine rings is a robust strategy for modern neuropharmacology.

References

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 44(4), 222-230.[Link]

  • Zhou, M., Engel, K., & Wang, J. (2007). "Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3." Journal of Pharmacology and Experimental Therapeutics, 322(3), 1220-1228.[Link]

  • Janowsky, A., Eshleman, A. J., & Johnson, R. A. (2001). "Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry." In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis.[Link]

Methodological & Application

Application Note & Synthesis Protocol: (2R,5R)-2-Methyl-5-phenylmorpholine HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Detailed Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties which can enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[1][2] The introduction of stereocenters into the morpholine ring, particularly in a cis or trans relationship, can profoundly influence pharmacological activity and target selectivity. The specific stereoisomer, (2R,5R)-2-Methyl-5-phenylmorpholine, represents a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications, including as dopamine receptor antagonists and psychostimulants.[3][4] This document provides a comprehensive, field-proven protocol for the stereoselective synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine and its subsequent conversion to the hydrochloride salt, ensuring high purity and stereochemical fidelity.

Synthetic Strategy: A Chemoenzymatic and Diastereoselective Approach

The synthesis of enantiomerically pure cis- and trans-2,5-disubstituted morpholines presents a significant challenge due to the need for precise control over two stereocenters.[5][6] This protocol employs a robust chemoenzymatic strategy, which leverages the high enantioselectivity of enzymatic reactions to establish the initial stereocenter, followed by a series of diastereoselective chemical transformations to construct the morpholine ring. This approach ensures a high degree of stereochemical purity in the final product.

The overall synthetic workflow can be visualized as a multi-step process beginning with readily available starting materials and proceeding through key intermediates to the target molecule.

G cluster_0 Step 1: Enantioselective Cyanohydrin Formation cluster_1 Step 2: Reductive Amination & Protection cluster_2 Step 3: Ring Formation and Deprotection cluster_3 Step 4: Salt Formation A Benzaldehyde C (R)-Cyanohydrin Intermediate A->C HCN, (R)-Oxynitrilase B Acetaldehyde D (R)-Amino alcohol C->D Reduction (e.g., LiAlH4) E N-Protected Amino Alcohol D->E Protection (e.g., Boc2O) F Cyclization Precursor E->F Activation & Reaction with Alaninol G (2R,5R)-2-Methyl-5-phenylmorpholine F->G Intramolecular Cyclization H (2R,5R)-2-Methyl-5-phenylmorpholine HCl G->H HCl in Ether

Caption: Synthetic workflow for (2R,5R)-2-Methyl-5-phenylmorpholine HCl.

Experimental Protocols

Part 1: Synthesis of (R)-1-Phenyl-2-aminopropan-1-ol

This initial phase focuses on the creation of the chiral amino alcohol backbone, which will ultimately define the stereochemistry at the C5 position of the morpholine ring.

Materials:

Reagent/SolventGradeSupplier
BenzaldehydeReagentSigma-Aldrich
AcetaldehydeReagentSigma-Aldrich
(R)-OxynitrilaseEnzymeSigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Lithium Aluminum Hydride (LiAlH4)1.0 M in THFSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Boc Anhydride (Boc2O)ReagentSigma-Aldrich
Triethylamine (TEA)ReagentSigma-Aldrich
Magnesium Sulfate (MgSO4)AnhydrousFisher Scientific

Protocol:

  • Enantioselective Cyanohydrin Formation: In a well-ventilated fume hood, to a solution of benzaldehyde (1.0 equiv) in diethyl ether at 0 °C, add a catalytic amount of (R)-oxynitrilase. Slowly add a solution of hydrogen cyanide (HCN) (1.1 equiv) in diethyl ether. The use of an (R)-selective oxynitrilase is crucial for establishing the desired stereochemistry.[5][7] Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-cyanohydrin.

  • Reduction to the Amino Alcohol: Caution: LiAlH4 is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere. To a suspension of LiAlH4 (2.0 equiv) in anhydrous diethyl ether at 0 °C, add a solution of the crude (R)-cyanohydrin in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Quenching and Purification: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and wash thoroughly with diethyl ether. Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (R)-1-phenyl-2-aminopropan-1-ol.

  • N-Protection: Dissolve the crude amino alcohol in anhydrous DCM and cool to 0 °C. Add triethylamine (1.2 equiv) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc2O) (1.1 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Final Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure N-Boc protected (R)-1-phenyl-2-aminopropan-1-ol.

Part 2: Synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine

This part of the protocol details the construction of the morpholine ring through an intramolecular cyclization reaction.

Materials:

Reagent/SolventGradeSupplier
N-Boc-(R)-1-phenyl-2-aminopropan-1-olFrom Part 1-
(S)-2-Amino-1-propanolReagentSigma-Aldrich
p-Toluenesulfonyl Chloride (TsCl)ReagentSigma-Aldrich
PyridineAnhydrousFisher Scientific
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousFisher Scientific
Trifluoroacetic Acid (TFA)ReagentSigma-Aldrich

Protocol:

  • O-Tosylation: To a solution of N-Boc-(R)-1-phenyl-2-aminopropan-1-ol (1.0 equiv) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portion-wise. Stir the reaction at 0 °C for 4 hours and then at room temperature for 12 hours. The tosylation activates the hydroxyl group for subsequent nucleophilic attack.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-tosylated intermediate.

  • Intramolecular Cyclization: Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere. To a suspension of sodium hydride (1.5 equiv) in anhydrous THF at 0 °C, add a solution of (S)-2-amino-1-propanol (1.2 equiv) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C, then add a solution of the crude O-tosylated intermediate in anhydrous THF. Heat the reaction mixture to reflux for 12 hours. This step involves an intramolecular Williamson ether synthesis to form the morpholine ring.

  • Boc-Deprotection: Cool the reaction mixture to room temperature and carefully quench with water. Extract with ethyl acetate and concentrate the organic layer. Dissolve the crude residue in DCM and add trifluoroacetic acid (5.0 equiv). Stir at room temperature for 2 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain pure (2R,5R)-2-Methyl-5-phenylmorpholine.

Part 3: Formation of (2R,5R)-2-Methyl-5-phenylmorpholine HCl

The final step involves the conversion of the free base to its hydrochloride salt for improved stability and handling.

Materials:

Reagent/SolventGradeSupplier
(2R,5R)-2-Methyl-5-phenylmorpholineFrom Part 2-
Hydrochloric Acid2.0 M in Diethyl EtherSigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific

Protocol:

  • Salt Formation: Dissolve the purified (2R,5R)-2-Methyl-5-phenylmorpholine (1.0 equiv) in a minimal amount of anhydrous diethyl ether.

  • Precipitation: To this solution, add a 2.0 M solution of HCl in diethyl ether (1.1 equiv) dropwise with stirring. A white precipitate should form immediately.

  • Isolation and Drying: Continue stirring for 30 minutes at room temperature. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield (2R,5R)-2-Methyl-5-phenylmorpholine HCl as a white to off-white solid.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
N-Boc-(R)-1-phenyl-2-aminopropan-1-olC15H23NO3265.3570-80
(2R,5R)-2-Methyl-5-phenylmorpholineC11H15NO177.2450-60 (from tosylate)
(2R,5R)-2-Methyl-5-phenylmorpholine HClC11H16ClNO213.70>95

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The enantiomeric excess (ee) and diastereomeric ratio (dr) should be determined by chiral HPLC analysis.

Troubleshooting and Key Considerations

  • Stereocontrol: The stereochemical outcome is highly dependent on the purity of the chiral starting materials and the reaction conditions. Ensure the use of high-quality reagents and precise temperature control.

  • Reagent Handling: The use of pyrophoric and moisture-sensitive reagents such as LiAlH4 and NaH requires strict adherence to safety protocols and the use of anhydrous techniques under an inert atmosphere.

  • Purification: Flash column chromatography is essential for isolating pure intermediates and the final product. Careful selection of the eluent system is critical for good separation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine HCl. By following this guide, researchers can confidently produce this valuable chiral building block in high purity and with excellent stereocontrol, facilitating its use in drug discovery and development programs.

References

  • Ritzen, B., Hoekman, S., Verdasco, E. D., van Delft, F. L., & Rutjes, F. P. J. T. (2010). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry, 75(10), 3461–3464. [Link]

  • Sci-Hub. (n.d.). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2004). Efficient, Stereoselective Synthesis of trans-2,5-disubstituted Morpholines. Organic Letters, 6(7), 1079–1081. [Link]

  • Saikia, A. K., et al. (2017). Diastereoselective Synthesis of Substituted Morpholines from N-Tethered Alkenols: Total Synthesis of (±)-Chelonin A. The Journal of Organic Chemistry, 82(2), 1154-1165. [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • Klimkowski, V. J., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 272–279. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Chen, J., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 12(1), 543-549. [Link]

  • Royal Society of Chemistry. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • Royal Society of Chemistry. (2023). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed Central.
  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589–1592. [Link]

  • DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8868. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Research in Pharmaceutical Sciences, 13(2), 2232-2252.
  • National Center for Biotechnology Information. (n.d.). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PubMed Central.
  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

Sources

Application Note: Comparative Solubility Analysis of (2R,5R)-2-Methyl-5-phenylmorpholine HCl in DMSO and Water

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining and understanding the solubility of (2R,5R)-2-Methyl-5-phenylmorpholine HCl in two critical solvents: dimethyl sulfoxide (DMSO) and water. We delve into the physicochemical principles governing its solubility in these media, present detailed protocols for both kinetic and thermodynamic solubility determination, and offer insights into best practices for accurate and reproducible measurements. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of pharmaceutical analysis.

Introduction: The Critical Role of Solubility

(2R,5R)-2-Methyl-5-phenylmorpholine is a chiral morpholine derivative of interest in pharmaceutical research. The hydrochloride (HCl) salt form is commonly used to enhance the aqueous solubility and stability of amine-containing active pharmaceutical ingredients (APIs). A thorough understanding of an API's solubility is paramount throughout the drug discovery and development pipeline. It directly influences formulation strategies, bioavailability, and the design of reliable in vitro and in vivo assays.[1][2]

This application note specifically addresses the comparative solubility in DMSO, a polar aprotic solvent renowned for its ability to dissolve a wide array of organic compounds, and water, the universal biological solvent.[3] While DMSO is an excellent solvent for creating high-concentration stock solutions, its concentration must be carefully controlled in biological assays to avoid solvent-induced artifacts. Conversely, aqueous solubility is a key determinant of a drug's behavior under physiological conditions.

Physicochemical Rationale: DMSO vs. Water Solubility

The solubility of (2R,5R)-2-Methyl-5-phenylmorpholine HCl is governed by its molecular structure and the nature of the solvent.

  • In Water: As a hydrochloride salt, the compound is expected to be ionized in aqueous solution, forming the protonated morpholinium cation and a chloride anion. The presence of these charges significantly enhances its interaction with polar water molecules through ion-dipole forces. The morpholine ring's oxygen and nitrogen atoms can also act as hydrogen bond acceptors, further promoting aqueous solubility. However, the nonpolar phenyl and methyl groups will unfavorably interact with water, limiting the overall solubility.

  • In DMSO: Dimethyl sulfoxide is a highly polar aprotic solvent. Its large dipole moment allows it to effectively solvate the morpholinium cation. The oxygen atom of DMSO is a strong hydrogen bond acceptor, which can interact with the N-H group of the protonated morpholine. Crucially, DMSO is also capable of solvating the nonpolar phenyl and methyl groups more effectively than water, contributing to a generally higher solubility for many organic compounds.[3]

Based on these principles, it is anticipated that (2R,5R)-2-Methyl-5-phenylmorpholine HCl will exhibit significantly higher solubility in DMSO compared to water.

Quantitative Solubility Comparison

While specific experimental values for this compound are not publicly available, the following table illustrates a typical expected outcome for a compound of this nature, based on general principles. The subsequent protocols provide the means to empirically determine these values.

SolventExpected Solubility RangePrimary Intermolecular ForcesNotes
Water (pH 7.4) Low to Moderate (e.g., 1-10 mg/mL)Ion-dipole, Hydrogen BondingSolubility is pH-dependent. At lower pH, solubility will likely increase due to the common ion effect and the full protonation of the amine.
DMSO High to Very High (e.g., >100 mg/mL)Dipole-Dipole, Hydrogen BondingExcellent for preparing high-concentration stock solutions for serial dilution.[3][4]

Experimental Protocols for Solubility Determination

Two primary methods for solubility determination are presented: a high-throughput kinetic method suitable for early discovery and the "gold standard" shake-flask method for thermodynamic equilibrium solubility.[5][6]

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer via Nephelometry

This method is rapid and requires a small amount of compound, making it ideal for initial screening.[4][5] It measures the concentration at which the compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Materials and Equipment:

  • (2R,5R)-2-Methyl-5-phenylmorpholine HCl

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer or plate reader with turbidity measurement capability

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (2R,5R)-2-Methyl-5-phenylmorpholine HCl in 100% DMSO. Vortex until fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of PBS (e.g., 195 µL) to each well.

  • Compound Addition: Transfer a small, consistent volume (e.g., 5 µL) from the DMSO serial dilution plate to the corresponding wells of the PBS plate. This creates a range of final compound concentrations with a low final DMSO concentration (e.g., 2.5%). Mix immediately.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for precipitation to occur.

  • Measurement: Measure the light scattering or turbidity in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Diagram of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO add_dmso Add DMSO stock to PBS (e.g., 5µL into 195µL) prep_stock->add_dmso Transfer prep_buffer Aliquot PBS (pH 7.4) into 96-well plate prep_buffer->add_dmso mix_incubate Mix and Incubate (e.g., 2h @ 25°C) add_dmso->mix_incubate measure Measure Turbidity (Nephelometry) mix_incubate->measure analyze Determine Highest Non-Precipitated Concentration measure->analyze

Caption: Workflow for kinetic solubility determination.

Protocol 2: Thermodynamic (Shake-Flask) Solubility in Water

This method determines the equilibrium solubility and is considered the benchmark for accurate solubility measurement.[6][7]

Materials and Equipment:

  • (2R,5R)-2-Methyl-5-phenylmorpholine HCl (solid powder)

  • Purified water (e.g., HPLC grade)

  • Scintillation vials or glass tubes

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC-UV or LC-MS system for quantification

  • Calibrated analytical balance

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid (2R,5R)-2-Methyl-5-phenylmorpholine HCl to a vial containing a known volume of water (e.g., 5 mg in 1 mL). The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a shaker in an incubator set to a constant temperature (e.g., 25°C). Agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare a standard calibration curve of the compound in the same solvent.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the precise concentration.

  • Calculation: The determined concentration, after accounting for the dilution factor, represents the thermodynamic solubility of the compound under the tested conditions.

Diagram of Shake-Flask Solubility Workflow

G cluster_prep Preparation & Equilibration cluster_sep Separation cluster_quant Quantification add_excess Add Excess Solid Compound to Water equilibrate Agitate for 24-48h at Constant Temperature add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter dilute Dilute Filtered Sample filter->dilute analyze_hplc Analyze by HPLC-UV or LC-MS against Standard Curve dilute->analyze_hplc calculate Calculate Solubility analyze_hplc->calculate

Caption: Workflow for thermodynamic (shake-flask) solubility.

Conclusion and Best Practices

The solubility of (2R,5R)-2-Methyl-5-phenylmorpholine HCl in DMSO is expected to be substantially higher than in water, making DMSO an ideal solvent for stock solution preparation. However, for all biological assays, the final concentration of DMSO should be minimized (typically <0.5%) to avoid impacting experimental results. The protocols provided herein offer robust methods for quantifying both kinetic and thermodynamic aqueous solubility, which are critical parameters for predicting the in vivo behavior and formulating this compound for therapeutic applications. For the most accurate aqueous solubility data, the shake-flask method is recommended, while the nephelometric method provides a rapid and valuable estimation for screening purposes.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • ChemicalBook. (2025, July 16). (2R,5R)-2-METHYL-5-PHENYLMORPHOLINE.
  • Bergström, C. A., & Avdeef, A. (2019).
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • Millipore. (n.d.). MultiScreen Solubility Filter Plate.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Advanced ChemBlocks. (2026, February 28). (2R,5R)-2-methyl-5-phenylmorpholine 98%.
  • Sigma-Aldrich. (n.d.). (2R,5R)-2-Methyl-5-phenylmorpholin-3-one.
  • PubChem. (n.d.). (2R,5S)-5-Methylmorpholine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). (2R,5R)-2-Methyl-5-phenylmorpholine.

Sources

Application Note: High-Resolution 1H NMR Structural Elucidation of (2R,5R)-2-Methyl-5-phenylmorpholine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Scope

The precise stereochemical arrangement of chiral morpholine building blocks fundamentally dictates their biological target affinity, metabolic stability, and pharmacokinetic profile. The target compound, (2R,5R)-2-methyl-5-phenylmorpholine hydrochloride, represents a critical synthetically valuable scaffold[1]. In pharmaceutical development, confirming its absolute and relative stereochemistry via high-resolution


H Nuclear Magnetic Resonance (NMR) spectroscopy is a non-negotiable quality control milestone[2].

Unlike generalized protocols, this application note is tailored specifically to the unique spin-system isolated within 2,5-disubstituted morpholines. Herein, we provide a self-validating framework for acquiring, analyzing, and proving the conformation of the (2R,5R) structural motif.

Conformational Causality in NMR Interpretation

To extract structural truths from an NMR spectrum, one must first model the three-dimensional reality of the molecule[3].

The morpholine ring strongly prefers a chair conformation to minimize steric strain and 1,3-diaxial interactions. The (2R,5R) absolute stereochemistry inherently dictates a trans-1,4 relationship between the carbon substituents. To achieve the lowest thermodynamic energy state, both the bulky C5-phenyl group and the C2-methyl group adopt equatorial positions.

Consequently, the resident protons directly attached to C2 (


) and C5 (

) are forced into axial orientations. This spatial reality provides a self-validating diagnostic tool via the Karplus equation:
  • Large vicinal couplings (

    
     Hz):  Observed between axial-axial proton pairs.
    
  • Small vicinal couplings (

    
     Hz):  Observed between axial-equatorial proton pairs.
    

Any deviation from these signature coupling constants immediately flags a diastereomeric impurity (e.g., the cis-isomer). Furthermore, because the chiral centers at C2 and C5 are separated by heteroatoms,


 and 

do not couple to each other, acting instead as independent diagnostic probes for their respective hemispheres[4].

G A (2R,5R) Configuration B Trans-1,4 Relationship A->B C Minimize 1,3-Diaxial Clashes B->C D C2-Methyl: Equatorial C5-Phenyl: Equatorial C->D E H2 & H5 Protons: Axial D->E F Large ^3J_aa Coupling (10-12 Hz) Small ^3J_ae Coupling (2-4 Hz) E->F

Conformational causality dictating 1H NMR coupling constants in the (2R,5R)-morpholine core.

Self-Validating Sample Preparation Protocol

The integrity of the resulting spectrum relies entirely on sample preparation logic. As an HCl salt, the morpholine nitrogen is protonated.

Step-by-Step Methodology:

  • Reagent Selection: Accurately weigh 15.0 ± 0.5 mg of (2R,5R)-2-methyl-5-phenylmorpholine HCl standard[5].

  • Solvent Causality: Dissolve the solid in 0.6 mL of anhydrous DMSO-

    
     (100 atom % D) containing 0.03% v/v TMS.
    
    • Expert Insight: While D

      
      O is commonly used for salts, it rapidly exchanges with the -NH
      
      
      
      protons, obliterating their signal. DMSO-
      
      
      fully solubilizes the polar HCl salt while preserving the slow-exchanging amine protons, allowing for definitive salt-form verification[5].
  • Homogenization: Vortex the mixture for 30 seconds.

    • Self-Validation Check: Visually inspect the solution against a light source. The absolute absence of micro-particulates is required. Particulates distort local magnetic field homogeneity, leading to poor shimming and line broadening.

  • Transfer: Pipette the solution into a standard 5 mm NMR tube, ensuring a minimum solvent depth of 4 cm to prevent probe edge-effect artifacts.

G S1 Weigh 15 mg Active Salt S2 Dissolve in 0.6 mL DMSO-d6 S1->S2 S3 Visual Clarity Validation S2->S3 S4 400/500 MHz Acquisition S3->S4 S5 Karplus Multiplet Analysis S4->S5

Standardized self-validating workflow for 1H NMR acquisition and spectral elucidation.

Quantitative Spectral Data & Assignments

The following table summarizes the anticipated


H NMR spectral data for the fully formulated (2R,5R) diastereomer.
Chemical Shift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
IntegrationAssignmentCausality / Mechanistic Note
9.50 - 10.00 br s-2H-NH

-
Protonated Amine: Downfield shift confirms the HCl salt state. Broadened due to quadrupolar relaxation of Nitrogen-14.
7.35 - 7.55 m-5HPhenyl (Ar-H)Aromatic Core: Complex multiplet due to overlapping ortho, meta, and para protons.
4.45 dd11.0, 3.01HC5-

Chiral Center 5: Couples to

(large

) and

(small

). Deshielded by the adjacent N

and Phenyl ring.
4.05 m-1HC2-

Chiral Center 2: Couples to the C2-methyl group and both C3 protons. Appears as a complex multiplet.
3.95 dd11.5, 3.01HC6-

Equatorial Deshielding: Shifted downfield relative to

due to the magnetic anisotropy of the adjacent C-O bond.
3.60 t11.51HC6-

Pseudo-Triplet:

and

are nearly identical (~11.5 Hz), collapsing a expected

into a triplet.
3.45 dd12.0, 3.51HC3-

N+ Proximity: Downfield shifted by the adjacent positively charged nitrogen atom.
3.10 t12.01HC3-

Anisotropic Shielding: Shifted upfield relative to its equatorial counterpart. Pseudo-triplet via geminal and vicinal

coupling.
1.25 d6.53HC2-CH

Aliphatic Tail: Clean doublet caused by

splitting from the solitary C2-

proton.

Self-Validation Check: Integrate the phenyl multiplet and set it precisely to 5.00. The total integration of the aliphatic region (δ 3.10 - 4.45) must sum to exactly 6.00, and the methyl doublet must sum to exactly 3.00. Deviations > 5% indicate backbone degradation or co-eluting aliphatic impurities.

Summary of Diagnostic Logic

The


H NMR analysis of (2R,5R)-2-methyl-5-phenylmorpholine HCl does not just yield a fingerprint; it yields a topological map. By utilizing DMSO-

to lock the amine protons and leveraging the rigid chair mechanics of the morpholine ring, analysts can definitively prove the 1,4-trans-diequatorial geometry. For absolute confirmation of enantiomeric purity (distinguishing 2R,5R from 2S,5S), this NMR protocol should be coupled with orthogonal analytical methods such as chiral HPLC[4].

References

  • Title: (2R,5R)
  • Title: (5R)
  • Title: (2R,5R)
  • Title: (2R,5R)
  • Title: 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4...

Sources

Application Notes and Protocols for the Recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for a Chiral Pharmaceutical Intermediate

(2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride is a chiral heterocyclic compound of significant interest in pharmaceutical development. As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), its chemical and stereochemical purity is paramount. Impurities can adversely affect the efficacy, safety, and stability of the final drug product. Crystallization is a robust and widely employed technique for the purification of solid organic compounds, including pharmaceutical salts.[] This application note provides a detailed guide to the principles and techniques for the successful recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride, designed for researchers, scientists, and drug development professionals.

The hydrochloride salt of a morpholine derivative enhances its solubility and stability, making it a common form for pharmaceutical use.[2][3][4] The presence of two stereocenters in the molecule necessitates careful control over the purification process to ensure the desired diastereomer is isolated with high purity. This guide will delve into the theoretical underpinnings of recrystallization, followed by actionable protocols for solvent screening and the purification process itself.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound in a given solvent at varying temperatures. The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, which are either present in smaller quantities or have different solubility profiles, remain in the solution (mother liquor). The purified crystals can then be isolated by filtration.

For a chiral compound like (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride, recrystallization can also serve to separate it from other stereoisomers, a process known as diastereomeric resolution when a chiral resolving agent is used. In this case, assuming the desired diastereomer has been synthesized, recrystallization primarily removes chemical impurities.

Strategic Solvent Selection: The Key to Successful Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[5] An ideal solvent for the recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride should possess the following characteristics:

  • High dissolving power for the compound at elevated temperatures.

  • Low dissolving power for the compound at low temperatures.

  • High or very low solubility for impurities.

  • A boiling point that is not excessively high or low.

  • Inertness (it should not react with the compound).

  • Ease of removal from the purified crystals.

Given that (2R,5R)-2-Methyl-5-phenylmorpholine is a hydrochloride salt, polar solvents are generally good starting points for solubility screening.

Recommended Solvent Systems for Initial Screening

Based on the properties of similar hydrochloride salts and morpholine derivatives, the following solvents and solvent systems are recommended for initial screening:

Solvent/SystemRationalePotential Anti-Solvent
Alcohols
Isopropanol (IPA)Often provides a good balance of solubility for hydrochloride salts at elevated temperatures and lower solubility upon cooling.Diethyl Ether, Ethyl Acetate, Heptane
Ethanol (EtOH)Similar to IPA, widely used for recrystallizing amine salts.Diethyl Ether, Ethyl Acetate, Heptane
Methanol (MeOH)Tends to have high solvating power; may require an anti-solvent.Diethyl Ether, Ethyl Acetate
Ketones
AcetoneCan be effective, but its lower boiling point may be a consideration.Heptane, Toluene
Aqueous Systems
WaterAs a hydrochloride salt, it will likely have some water solubility. Often used in combination with a miscible organic solvent.Isopropanol, Ethanol, Acetone
Esters
Ethyl AcetateGenerally a poorer solvent for hydrochloride salts, making it a good candidate as an anti-solvent.-

Experimental Workflow: From Impure Solid to High-Purity Crystals

The following diagram illustrates the general workflow for the recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride.

Recrystallization_Workflow Recrystallization Workflow for (2R,5R)-2-Methyl-5-phenylmorpholine HCl cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis start Impure (2R,5R)-2-Methyl-5-phenylmorpholine HCl solvent_screening Solvent Screening Protocol start->solvent_screening Characterize solubility select_solvent Select Optimal Solvent/System solvent_screening->select_solvent dissolution Dissolution in Minimum Hot Solvent select_solvent->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration If insoluble impurities cooling Slow Cooling & Crystallization dissolution->cooling hot_filtration->cooling cold_filtration Cold Filtration cooling->cold_filtration Isolate crystals washing Wash Crystals with Cold Solvent cold_filtration->washing drying Drying of Purified Crystals washing->drying analysis Purity & Yield Determination (e.g., HPLC, mp) drying->analysis end High-Purity Crystalline Product analysis->end

Caption: A comprehensive workflow for the recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride.

Protocols

Protocol 1: Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride.

Materials:

  • (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride (impure)

  • Selection of test solvents (e.g., isopropanol, ethanol, methanol, acetone, water, ethyl acetate, heptane)

  • Small test tubes or vials

  • Hot plate or heating block

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the impure compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble. Record your observations.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent.

  • If the compound dissolves completely in the hot solvent, cool the solution to room temperature and then in an ice bath. Observe for crystal formation.

  • An ideal single solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

  • For a two-solvent system (co-solvent and anti-solvent), dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, add an "anti-solvent" (in which it is poorly soluble) dropwise until a slight turbidity appears. Gently warm the mixture until the solution becomes clear, then cool as described above.

Protocol 2: Recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine Hydrochloride

Objective: To purify (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride using a pre-determined optimal solvent system.

Materials:

  • Impure (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride

  • Optimal recrystallization solvent (or solvent system)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the impure compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the solution during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Analysis: Determine the melting point and purity (e.g., by HPLC) of the recrystallized product. Calculate the percent recovery.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Evaporate some of the solvent and cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Consider using an anti-solvent.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a high degree.- Reheat the solution and add more solvent.- Use a lower boiling solvent.
Low recovery - The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of solvent used for washing.- Ensure all equipment for hot filtration is pre-heated.
Colored crystals - Colored impurities are co-crystallizing.- Use activated charcoal for decolorization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be cautious when heating flammable organic solvents. Use a steam bath, heating mantle, or a hot plate with a sand bath. Never use a Bunsen burner.

  • Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride and all solvents used.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride. A systematic approach to solvent selection, coupled with a carefully executed protocol, will enable researchers to obtain this valuable pharmaceutical intermediate in high purity. The principles and procedures outlined in this application note provide a solid foundation for developing a robust and reproducible crystallization process.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Janssen. (n.d.). Solvent Selection in Pharmaceutical Crystallisation. Scribd. Retrieved from [Link]

  • Verma, R. K., & Garg, S. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 35.
  • Chadikun, F., & Garlapati, C. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy Research, 5(6), 3323-3328.
  • Gavezzotti, A. (2010). Solvent Systems for Crystallization and Polymorph Selection. In Polymorphism in Pharmaceutical Solids, Second Edition (pp. 231-257). Informa Healthcare.
  • Google Patents. (2013). Phenylmorpholines and analogues thereof.
  • Khan, R. A. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate. Retrieved from [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2023). A review on pharmacological profile of Morpholine derivatives. Journal of Drug Delivery and Therapeutics, 13(6-S), 209-224.

Sources

Analytical Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Methyl-5-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Causality

The differentiation of positional isomers remains a preeminent challenge in mass spectrometry (MS), especially within forensic chemistry and pharmacokinetic drug development. 2-Methyl-5-phenylmorpholine (C₁₁H₁₅NO, MW: 177.24 g/mol ) is a structurally significant analog and positional isomer of the well-documented psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine)[1],[2].

While these isomers possess identical atomic compositions, the simple transposition of the phenyl and methyl groups across the morpholine ring profoundly alters the electronic landscape of the molecule. As an Application Scientist, one must recognize that mass spectral fragmentation is not random; it is strictly governed by the stabilization of charge[3]. Because the nitrogen atom (N4) possesses the lowest ionization energy in the molecule, it serves as the primary radical-cation site in Electron Ionization (EI), dictating subsequent bond cleavages. Understanding this causality is the key to differentiating 2-methyl-5-phenylmorpholine from its analogs[4],[5].

Mass Spectrometry Fragmentation Mechanisms

Electron Ionization (EI-MS) Pathway Divergence

In the classic fragmentation of[2], the phenyl ring is located at the C2 position, adjacent to the oxygen atom. This structural arrangement facilitates an aggressively favorable β-cleavage that extrudes a neutral benzaldehyde molecule (106 Da), leaving a highly stable iminium base peak at m/z 71[2],[5].

By contrast, 2-methyl-5-phenylmorpholine positions the phenyl ring at C5, adjacent to the N4 nitrogen. This spatial shift creates a completely divergent fragmentation causality:

  • Inability to lose Benzaldehyde: The molecule cannot readily form a benzaldehyde neutral because the phenyl-bearing carbon is no longer bonded to oxygen. Therefore, m/z 71 will not be the base peak.

  • N-Directed α-Cleavage: Ionization at the nitrogen triggers dual α-cleavages (C5-C6 and C2-C3 bonds), generating a highly conjugated, stable imine cation at m/z 118 .

  • Acetaldehyde Expulsion: An alternate ring-opening pathway involving the cleavage of the C2-C3 and O1-C6 bonds expels neutral acetaldehyde (44 Da), leaving a robust fragment at m/z 133 .

morpholine_fragmentation M 2-Methyl-5-phenylmorpholine [M]•+ m/z 177 Path1 Loss of Acetaldehyde (-44 Da) Cleavage at O1-C6 & C2-C3 M->Path1 Path2 N-directed α-Cleavage Cleavage at C5-C6 & C2-C3 M->Path2 Frag133 [C9H11N]•+ m/z 133 (Charge on N) Path1->Frag133 Frag118 [C8H10N]+ m/z 118 (Imine Cation) Path2->Frag118 Frag91 [C7H7]+ m/z 91 (Tropylium) Frag118->Frag91 -HCN (27 Da)

Predicted EI-MS fragmentation pathway for 2-Methyl-5-phenylmorpholine.

Electrospray Ionization (ESI-HRMS) Pathway

Under soft ionization techniques (ESI), the protonated precursor [M+H]⁺ is observed at m/z 178.1226[6]. Because the morpholine ring is intact, Collision-Induced Dissociation (CID) relies on high-energy interactions to induce ring-opening. Morpholine derivatives uniquely undergo a concerted rearrangement to extrude water (-18 Da), producing a characteristic fragment at m/z 160[4].

Experimental Protocols: A Self-Validating System

To establish a trustworthy, laboratory-ready analytical method, both GC-MS and LC-MS workflows must operate as self-validating systems. The following protocols integrate internal controls and strategic chemical derivatization to ensure flawless execution.

GC_MS_Workflow A 1. Sample Prep LLE Extraction B 2. Derivatization TFAA @ 60°C A->B C 3. GC Separation DB-5MS Column B->C D 4. EI-MS (70 eV) Detection C->D E 5. Data Analysis Isomer Validation D->E

Self-validating experimental workflow for the GC-MS analysis of morpholine derivatives.

GC-EI-MS Methodology with TFAA Derivatization

Causality for Derivatization: Underivatized morpholine analogs exhibit poor peak shape due to the interaction between the secondary amine and active silanol groups in the GC inlet. Acylation using Trifluoroacetic anhydride (TFAA) masks the labile proton, mitigating tailing and shifting target ions into a heavier, background-free mass range (producing[M+TFA]⁺ at m/z 273)[4],[7].

Protocol Steps:

  • Extraction: Aliquot 1.0 mL of the sample. Add 50 µL of Internal Standard (Phenmetrazine-d5, 1 µg/mL). Extract using 2.0 mL of Hexane:Ethyl Acetate (80:20, v/v) adjusted to pH 10 with 0.1 M NaOH.

  • Derivatization: Separate the organic layer, dry under N₂ gas at 30 °C. Add 50 µL of Ethyl Acetate and 50 µL of TFAA. Incubate the capped vial at 60 °C for 30 minutes.

  • Reconstitution: Evaporate excess TFAA strictly under N₂ (avoiding heat to prevent volatilization of the derivative) and reconstitute in 100 µL of Ethyl Acetate.

  • Instrument Parameters:

    • Column: Agilent J&W DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Inlet: 250 °C, Splitless mode, 1 µL injection.

    • Oven Program: 80 °C (hold 1 min) ➔ ramp 15 °C/min to 280 °C (hold 3 min).

    • MS Source: 230 °C, 70 eV Electron Ionization. Scan range m/z 40–400.

LC-ESI-HRMS/MS Methodology

Causality for Column Selection: A Biphenyl stationary phase is mandated over standard C18 due to its unique ability to leverage π-π stacking interactions. This orthogonal retention mechanism is critical for resolving positional isomers which share identical exact masses and highly similar logP values[4].

Protocol Steps:

  • Sample Prep: Dilute extracts 1:10 in initial mobile phase.

  • Chromatography: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase: [A] 0.1% Formic acid in Water; [B] 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Positive ESI mode. Capillary Voltage: 3.5 kV. Execute Data-Dependent MS/MS with stepped normalized collision energies (NCE) at 20, 35, and 50 eV[8].

The Self-Validating System (System Suitability)

To guarantee the trustworthiness of the data output, the sequence must pass the following continuous validation metrics before biological/forensic samples are integrated:

ParameterAcceptance CriteriaScientific Justification
Blank Injection (Matrix) No peaks >0.1% LOQ within target RTVerifies absence of carry-over or column contamination.
Isomeric Resolution (

)

> 1.5 between positional isomers
Ensures mass spectra are not convoluted by co-elution.
Internal Standard Stability Area ± 15% across all sequence runsValidates uniform extraction efficiency and constant MS ionization.

Quantitative Data Summaries

The following tables synthesize the key diagnostic transitions necessary for unambiguous identification.

Table 1: Differential EI-MS Fragmentation (70 eV, Underivatized)

Fragment Origin2-Methyl-5-phenylmorpholinePhenmetrazine (Comparator)Causality of Difference
Molecular Ion [M]•+ m/z 177m/z 177Identical exact mass (Positional isomers).
Major α/β-Cleavage m/z 118 (Base Peak)m/z 71 (Base Peak)C5 phenyl blocks loss of benzaldehyde; charge directs imine formation.
Neutral Loss Pathway m/z 133 (Loss of 44 Da)m/z 71 (Loss of 106 Da)2-Methyl-5-phenylmorpholine expels acetaldehyde, not benzaldehyde.
Aromatic Fragment m/z 91 (Tropylium)m/z 91 (Tropylium)Shared presence of a distinct phenyl-alkyl moiety.

Table 2: LC-HRMS/MS Diagnostic Ions (Positive ESI, NCE = 35 eV)

CompoundPrecursor Ion [M+H]⁺Primary Product Ion 1Primary Product Ion 2
2-Methyl-5-phenylmorpholine 178.1226160.1120 (-H₂O)118.0651
Phenmetrazine 178.1226160.1120 (-H₂O)134.0964

References

  • Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, Ahnfelt, N. et al. URL:[Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, McLaughlin, G. et al. URL:[Link]

  • Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry. Acta Chemica Scandinavica, Änggård, E. et al. URL:[Link]

  • Gas chromatography-electron ionization and chemical ionization mass spectrometric analysis of urinary phenmetrazine after derivatization with 4-carbethoxyhexafluorobutyryl chloride--a new derivative. Journal of Chromatography, Lillsunde, P. et al. URL:[Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, Wang, X. et al. URL:[Link]

  • Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International, Jackson, G. et al. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2R,5R)-2-Methyl-5-phenylmorpholine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2R,5R)-2-Methyl-5-phenylmorpholine HCl. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this chiral compound. Here, we provide in-depth, experience-based solutions to help you achieve the desired purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of (2R,5R)-2-Methyl-5-phenylmorpholine HCl.

Q1: What are the most likely impurities in a crude sample of (2R,5R)-2-Methyl-5-phenylmorpholine HCl?

A1: The impurity profile largely depends on the synthetic route. A common route to this class of compounds is reductive amination.[1][2][3] Impurities may include:

  • Unreacted Starting Materials: Residual aldehyde/ketone or amine precursors.

  • Diastereomers: If the synthesis is not perfectly stereoselective, other stereoisomers of 2-methyl-5-phenylmorpholine may be present.

  • Over-alkylation or Side-Reaction Products: Impurities from side reactions common to reductive amination.[1]

  • Residual Reducing Agents and their Byproducts: For example, borohydride salts or their derivatives.[2][4]

  • Solvent Residues: Trapped solvents from the reaction or initial workup.

Q2: What is the best initial approach to purify the crude HCl salt?

A2: Recrystallization is typically the most efficient and scalable first-line purification method for crystalline solids like hydrochloride salts.[5][] It is effective at removing most starting materials, inorganic salts, and many side-products. The choice of solvent is critical and must be determined experimentally.

Q3: How can I quickly assess the purity of my sample before and after purification?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components in your crude material and to track the progress of a purification like column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. Chiral HPLC is necessary to determine diastereomeric and enantiomeric purity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the main compound and detecting organic impurities, even at low levels.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Part 2: Troubleshooting Purification Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[8][9][10] This is often because the melting point of the impure solid is lower than the temperature of the solution, or the supersaturation level is too high.[9][11]

Causality & Solution Workflow:

  • Problem: High supersaturation or low melting point of the impure compound.

  • Immediate Action: Re-heat the solution to dissolve the oil, add a small amount of additional solvent (10-20% more) to reduce the concentration, and allow it to cool much more slowly.[9][11] Slow cooling is crucial as it allows molecules sufficient time to orient into a crystal lattice.[11][12]

  • If Oiling Persists:

    • Change the Solvent System: Experiment with different solvents or solvent mixtures. For HCl salts, polar protic solvents like ethanol, isopropanol, or mixtures with less polar co-solvents like ethyl acetate or dichloromethane can be effective.[13]

    • Seeding: Introduce a "seed crystal" (a tiny crystal of the pure compound) into the slightly cooled, saturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[8][12]

    • Lower the Temperature: After slow cooling to room temperature, placing the flask in a refrigerator or ice bath can sometimes induce crystallization from a persistent oil.

Workflow for Troubleshooting "Oiling Out"

G start Product 'Oils Out' During Recrystallization reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent (10-20%) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes change_solvent Try a Different Solvent or Co-solvent check_crystals->change_solvent No seed Attempt Seeding change_solvent->seed lower_temp Cool to 0-5 °C seed->lower_temp

Caption: Decision workflow for addressing product oiling out during recrystallization.

Q5: My final product is pure by NMR and HPLC, but it has a persistent yellow or off-white color. How can I remove color impurities?

A5: Color is often due to trace amounts of highly conjugated impurities that may not be easily detected by standard analytical methods.

  • Activated Carbon Treatment: A common and effective method. Add a small amount (1-2% by weight) of activated carbon to the hot solution of your compound during recrystallization. Hold the solution at temperature for 5-15 minutes, then perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. The filtrate should be colorless.

    • Causality: Activated carbon has a high surface area with pores that adsorb large, flat, conjugated molecules responsible for color, while your smaller target molecule remains in solution.

  • Caution: Using too much carbon or allowing prolonged contact can lead to significant loss of your desired product due to adsorption.

Q6: HPLC analysis shows a persistent impurity peak very close to my product peak. Recrystallization isn't working. What's the next step?

A6: Closely eluting impurities are often structurally similar, such as diastereomers.[14] In this case, a more selective purification technique is required.

  • Flash Column Chromatography: This is the preferred method for separating compounds with similar polarities.

    • Strategy 1 (Purify the Free Base): For an HCl salt, it is often easier to perform chromatography on the neutral "free base" form. Neutralize an aqueous solution of the HCl salt with a base (e.g., NaHCO₃ or Na₂CO₃), extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), dry, and concentrate.[5] The resulting oil or solid can then be purified by silica gel chromatography. After purification, the pure free base can be redissolved in a suitable solvent (like ether or ethyl acetate) and treated with HCl (e.g., HCl in ether) to precipitate the pure HCl salt.

    • Strategy 2 (Reverse-Phase Chromatography): If the compound is very polar, reverse-phase (C18) chromatography may provide better separation.

  • Preparative HPLC: For very difficult separations or small quantities, preparative HPLC using a chiral stationary phase (CSP) can be used to separate diastereomers or even enantiomers.[][7]

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform initial trials on a small scale.

Protocol 1: Recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine HCl
  • Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, water, or mixtures like ethanol/ethyl acetate) at room temperature and at boiling. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude HCl salt and the chosen solvent. Heat the mixture to boiling with stirring. Add more solvent in small portions until the solid is just dissolved. Do not add a large excess of solvent.[11]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 5-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the activated carbon).[10] This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation a Select Solvent b Dissolve Crude Solid in Minimal Hot Solvent a->b c Decolorize with Carbon (Optional) b->c d Perform Hot Filtration c->d e Cool Slowly to Induce Crystallization d->e f Collect Crystals via Vacuum Filtration e->f g Wash with Cold Solvent f->g h Dry Under Vacuum g->h end end h->end Pure Product

Caption: Step-by-step workflow for a typical recrystallization experiment.

Protocol 2: Purity Assessment by Chiral HPLC

This is a representative method; conditions must be optimized for your specific system.

ParameterConditionRationale
Column Chiral Stationary Phase (CSP) e.g., Chiralpak® IA, IB, or ICCSPs are designed to interact differently with enantiomers and diastereomers, enabling their separation.
Mobile Phase Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1)A non-polar mobile phase is common for normal-phase chiral separations. DEA is added to improve peak shape for basic compounds like amines.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe phenyl group in the molecule provides strong UV absorbance.
Temperature 25 °CTemperature control is crucial for reproducible retention times in HPLC.

Procedure:

  • Prepare a stock solution of your sample at ~1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram to determine the area percentage of the main peak relative to any impurity peaks.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research. Retrieved from [Link]

  • Jackson, B., et al. (1983). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Dinis-Oliveira, R. J., et al. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. Forensic Science International. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2026, February 7). The Synthesis of Chiral Functionalized Morpholine N-Oxides Using a Tandem Cope Elimination/Reverse-Cope Elimination Protocol. Retrieved from [Link]

  • MDPI. (2022, December 12). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Digital CSIC. (2021, July 6). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Retrieved from [Link]

Sources

Technical Support Center: Diastereomer Purification of 2-Methyl-5-phenylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the central resource for isolating stereoisomers of 2-Methyl-5-phenylmorpholine. As a rigid, secondary cyclic amine featuring two distinct chiral centers (C2 and C5), crude syntheses of this molecule yield complex mixtures of cis- and trans-diastereomers. This guide is built for application scientists and drug development researchers, providing field-proven causality, mechanistic troubleshooting, and self-validating protocols to ensure the absolute separation of these biologically distinct entities.

System Overview & Technical Workflow

The following decision matrix dictates the optimal pathway for separating the diastereomeric base based on available chromatographic modalities and geometric sensitivities.

G Node1 Crude 2-Methyl-5-phenylmorpholine (Diastereomer Mixture) Node2 SFC Screening (Diol/Cyano) High geometric sensitivity Node1->Node2 Optimal Node3 NP-HPLC Screening Moderate geometric sensitivity Node1->Node3 Alternative Node4 RP-HPLC Screening Low geometric sensitivity Node1->Node4 Avoid Node5 Does Resolution (Rs) exceed 1.5? Node2->Node5 Node3->Node5 Node6 Scale-up Isocratic Prep SFC Node5->Node6 Yes Node7 Amine Derivatization (e.g., Boc-protection) Node5->Node7 No (Co-elution) Node7->Node2 Re-screen Neutralized Amine

Caption: Chromatographic workflow for resolving 2-methyl-5-phenylmorpholine stereoisomers.

Analytical Data & System Suitability Criteria

To ensure a self-validating separation protocol, users must cross-reference their pilot screening runs against the following expected parameters. Diastereomers are critically sensitive to subtle changes in localized polarity, which dictate their distinct spatial geometries.

Chromatographic ModalityRecommended Stationary PhaseIdeal Mobile Phase SystemEssential ModifierExpected Resolution (

)
Tailing Factor (

)
RP-HPLC C18 / C8H

O / Acetonitrile (Gradient)
0.1% TFA< 1.0 (Co-elution)~ 1.2
NP-HPLC Bare Silica (5 µm)Hexane / Ethanol (80:20)0.1% Diethylamine1.2 – 1.51.8 (High)
Prep SFC Cyano / DiolCO

/ Methanol (85:15)
0.2% Isopropylamine> 2.0 (Baseline) 1.0 – 1.1
NP-HPLC (Derivatized) Any Normal PhaseHexane / Ethyl AcetateNone (Boc-protected)> 2.5< 1.1

Experimental Methodologies: Preparative SFC Resolution

Scientific Rationale: Supercritical Fluid Chromatography (SFC) is statistically superior for non-chiral diastereomeric resolutions of drug-like compounds compared to traditional High-Performance Liquid Chromatography (HPLC)[1]. The lower viscosity and higher diffusivity of supercritical CO


 allow for rapid column equilibration and superior interrogation of the spatial differences between the cis- and trans- geometries of the morpholine ring.

Step-by-Step Separation Protocol:

  • Sample Preparation: Dissolve the crude 2-methyl-5-phenylmorpholine mixture in anhydrous methanol at a concentration of 40–50 mg/mL.

    • Causality Check: Ensure no water is present; water hydrates polar sites on the stationary phase, masking the interaction sites required for geometric recognition.

  • Column Selection: Mount a polar stationary phase (e.g., Cyano or Diol column, 5 µm particle size). Alternatively, a C30 phase can be used to induce exceptional shape-selective resolution[2].

  • Mobile Phase Preparation: Maintain the system at 35 °C and 100 bar to sustain the supercritical state of CO

    
    . Introduce a 10–15% Methanol cosolvent gradient.
    
  • Modifier Addition (Critical Step): Add 0.2% Isopropylamine (IPA) to the methanol cosolvent.

    • Causality Check: The morpholine ring features a basic secondary amine. Omitting an amine modifier will cause aggressive secondary ionic interactions with acidic sites on the column, destroying resolution. The modifier competitively binds these active sites, guaranteeing that the separation is purely driven by diastereomeric stereochemistry.

  • Fractionation: Monitor absorbance at 210 nm and 254 nm (targeting the C5 phenyl ring). Only trigger fraction collection when the peak-to-valley separation maintains an

    
    .
    

FAQs & Troubleshooting Guide

Q1: My cis and trans 2-methyl-5-phenylmorpholine isomers are eluting as a single, broad peak on a standard C18 reverse-phase column. Why is this happening? A1: Diastereomeric small-molecule rings typically possess nearly identical hydrophobic surfaces. Reversed-phase HPLC (RP-HPLC) separates compounds via hydrophobic partitioning, rendering it functionally "blind" to the subtle stereochemical and dipole differences between your isomers. Normal Phase HPLC (NP-HPLC) or SFC, which rely heavily on localized polar/hydrogen-bonding interactions, are far more capable of discriminating these spatial arrangements[1].

Q2: I have switched to silica-based normal phase chromatography, but I am experiencing significant peak tailing (


). How do I correct this? 
A2:  Tailing here is caused by the basic secondary nitrogen on the morpholine ring interacting strongly with acidic silanol groups on the bare silica.
  • Immediate Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethanol).

  • Strategic Fix: If tailing persists, you should perform an amine derivatization (e.g., Boc-protection). By chemically converting the basic secondary amine into a neutral carbamate, you fundamentally alter the electronic properties and structural rigidity of the molecule. This forces baseline separation on standard chromatographic media[3]. The Boc group is easily cleaved post-purification using TFA/DCM.

Q3: Can these diastereomers be separated using crystallization to avoid preparative chromatography entirely? A3: Yes, but rarely in their free-base oil form. You must convert the mixture into an isolable salt. By reacting the crude amine mixture with ethereal HCl, you form 2-Methyl-5-phenylmorpholine hydrochloride[4]. The resulting diastereomeric salts exhibit distinct lattice rigidities, causing varying solubilities in polar aprotic solvents (like cold acetonitrile or acetone). This allows one diastereomer to preferentially crystallize out of solution.

References[4] BLD Pharm. (n.d.). 2-Methyl-5-phenylmorpholine hydrochloride. Source: BLD Pharm. URL: https://www.bldpharm.com/products/1923190-08-2.html[2] Chromatography Forum Users. (2008). Separation of diastereomers. Source: Chromatography Forum. URL: https://www.chromforum.org/[1] Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Source: PubMed (Journal of Chromatography A). URL: https://pubmed.ncbi.nlm.nih.gov/23261288/[3] R Discovery / Journal of Chromatography A. (2003). Comparative study on separation of diastereomers by HPLC. Source: R Discovery. URL: https://doi.org/10.1016/j.chroma.2017.03.054

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Methyl-5-phenylmorpholine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-phenylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing one of the most critical parameters in this synthesis: the reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in the synthesis of substituted morpholines.

Q1: What is the typical reaction pathway for forming 2-Methyl-5-phenylmorpholine and where does temperature play a critical role?

The formation of 2-Methyl-5-phenylmorpholine typically proceeds via the acid-catalyzed cyclodehydration of an N-substituted amino alcohol, such as N-(2-hydroxypropyl)-2-amino-1-phenylethanol. The key steps involve:

  • Protonation of the hydroxyl group: The acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water).

  • Intramolecular Nucleophilic Attack: The nitrogen atom acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

  • Cyclization and Deprotonation: This SN2-type reaction forms the morpholine ring, followed by deprotonation to yield the final product.

Temperature is the primary driver for the dehydration and cyclization steps. Sufficient thermal energy is required to overcome the activation energy of the reaction. However, excess heat can promote undesirable side reactions.

Q2: What is a reasonable starting temperature range for this synthesis?

For acid-catalyzed cyclodehydration reactions to form morpholine rings, a moderate to high temperature is generally required.[1] A typical starting range for optimization would be between 80 °C and 140 °C . Some syntheses of related structures have been performed at temperatures as high as 180-210°C, particularly when using strong dehydrating agents like concentrated sulfuric acid.[1] However, excessively high temperatures can lead to cleavage products or charring.[2] The optimal temperature is highly dependent on the specific substrate, solvent, and catalyst used.

Q3: How does temperature influence reaction rate, yield, and purity?

The influence of temperature is governed by fundamental kinetic and thermodynamic principles:

  • Reaction Rate: According to the Arrhenius equation, the reaction rate increases exponentially with temperature. If your reaction is slow, a modest increase in temperature can lead to a significant rate enhancement.

  • Yield & Purity: Temperature has a dual effect. While it speeds up the desired reaction, it can also accelerate competing side reactions, such as elimination (to form alkenes) or decomposition. Excessively high temperatures are a common cause of impurity formation and reduced yield.[2] Therefore, the goal is to find the "sweet spot" that maximizes the rate of the desired cyclization while minimizing the rates of side reactions.

Q4: What are the most common temperature-sensitive side reactions?

The primary side reactions to be aware of are:

  • Intermolecular Condensation: Instead of the desired intramolecular cyclization, two molecules of the amino alcohol precursor can react with each other, leading to dimer or polymer formation.[3][4] This is often favored at higher concentrations, but can also be promoted by excessive heat.

  • Decomposition: The starting material or the product itself may be thermally unstable, especially in the presence of strong acid. This often manifests as a darkening or charring of the reaction mixture.[1]

  • Elimination Reactions: Dehydration can occur not to form the ring, but to create double bonds, leading to unsaturated byproducts.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My reaction is extremely slow or appears to have stalled.

  • Potential Cause: The reaction temperature is too low, and the system lacks the necessary activation energy for efficient cyclization.

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your heating mantle, oil bath, and thermometer are calibrated and providing a stable, accurate temperature.[1]

    • Incremental Temperature Increase: Increase the reaction temperature in 10-15 °C increments. A small increase can sometimes dramatically improve the reaction rate.[1] Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) after each increase.

    • Consider Solvent Choice: Ensure you are using a solvent with a boiling point high enough to accommodate the target temperature. For temperatures above 100 °C, solvents like toluene, xylene, or DMF are common choices.[4]

    • Catalyst Activity: Confirm that your acid catalyst has not degraded and is present in the correct concentration. Some cyclizations may require stronger acids or different types of catalysts (e.g., Lewis acids) that may have different optimal temperature ranges.[5][6]

Problem: The reaction is complete, but the yield of 2-Methyl-5-phenylmorpholine is low, and I see many unidentified byproducts.

  • Potential Cause: The reaction temperature is likely too high, promoting side reactions and/or decomposition of the product.[2]

  • Troubleshooting Steps:

    • Systematic Temperature Reduction: Decrease the reaction temperature in 10-15 °C increments from your previous condition. Run a small-scale test reaction at each new temperature and analyze the product mixture.

    • Analyze Byproducts: If possible, identify the major impurities. This can provide clues about the undesired reaction pathway. For example, the presence of polymeric material suggests intermolecular condensation is occurring.[3]

    • Check Reagent Addition Order: For exothermic reactions, adding reagents slowly or at a lower initial temperature before heating can prevent an initial temperature spike that causes decomposition. The addition of strong acids to amino alcohols can be strongly exothermic.[1]

Problem: The reaction mixture turns dark brown or black.

  • Potential Cause: This is a classic sign of charring or decomposition due to excessive heat.[1]

  • Troubleshooting Steps:

    • Immediately Reduce Temperature: Significantly lower the reaction temperature.

    • Re-evaluate the Optimal Temperature: Your set temperature is almost certainly too high. Start a new optimization experiment at a much lower temperature (e.g., reduce by 30-40 °C) and work your way up cautiously.

    • Consider Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative decomposition that is exacerbated by high temperatures.

Experimental Protocol: Parallel Temperature Optimization

To efficiently determine the optimal reaction temperature, a parallel experiment is the most effective approach.

Objective: To identify the temperature that provides the best balance of reaction time, yield, and purity for the formation of 2-Methyl-5-phenylmorpholine.

Methodology:

  • Setup: Prepare three identical small-scale reactions (e.g., 1 mmol scale) in parallel.

  • Temperature Variation: Set each reaction to a different temperature. A good starting point would be 80 °C, 100 °C, and 120 °C.

  • Monitoring: At set time intervals (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

  • Analysis: Quench the aliquot and analyze it by a quantitative method like HPLC or GC-MS to determine the consumption of starting material and the formation of product and key impurities.

  • Data Evaluation: Compare the results across the different temperatures to find the optimal conditions.

Data Presentation: Example Temperature Scouting Study
Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Product (%)Purity by HPLC (%)Key Observations
802465%55%98%Reaction is slow but very clean.
1008>95%88%96%Good balance of rate and purity.
1204>99%75%85%Fast reaction, but significant impurity formation and slight darkening.

Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for systematically optimizing the reaction temperature.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Refinement A Define Baseline Conditions (Solvent, Catalyst, Concentration) B Run 3 Parallel Reactions (e.g., 80°C, 100°C, 120°C) A->B C Monitor & Analyze Samples (HPLC/GC-MS) B->C D Evaluate Data (Yield, Purity, Time) C->D E Is Yield/Purity Optimal? D->E F Optimal Temperature Identified (e.g., 100°C) E->F  Yes G Adjust Temperature Range (e.g., 90°C, 100°C, 110°C) E->G  No G->B Re-run Experiment

Caption: Workflow for systematic optimization of reaction temperature.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Texaco Development Corp. (1988). Preparation of morpholine. U.S.
  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC.
  • BenchChem. (n.d.). Optimization of reaction conditions for morpholine-2,5-dione synthesis.
  • Billiet, S., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • DePorre, Y., et al. (2015). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
  • Ghahremanzadeh, R., & Bazgir, A. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering, 36(3).
  • Stache, E. E., et al. (2019). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Beigi-Somar, V., et al. (2020).
  • Chen, C., et al. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PMC.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Chase, D., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols.
  • Chase, D., et al. (2013).
  • Advanced ChemBlocks Inc. (n.d.). (2R,5R)-2-methyl-5-phenylmorpholine 98%.
  • PrepChem.com. (n.d.). Synthesis of 2-Phenylmorpholine.
  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488.
  • ChemicalBook. (n.d.). (S)-2-phenylmorpholine synthesis.
  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315.
  • ResearchGate. (n.d.). Intramolecular cyclization of amino alcohols catalyzed by SnCl2....
  • ResearchGate. (n.d.). Thermal cyclodehydration.
  • Frontiers in Chemistry. (2019).
  • Journal of Chromatography A. (2007).

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Technical Support Center: Interpreting Complex NMR Signals for Phenylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR analysis of phenylmorpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex NMR spectra of these important chemical entities. Here, we will delve into common issues and provide practical, field-proven solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my phenylmorpholine derivatives so complex and difficult to interpret?

A1: The complexity in the ¹H NMR spectra of phenylmorpholine derivatives arises from several factors:

  • Signal Overlap: The methylene protons of the morpholine ring often have similar chemical environments, leading to overlapping signals that are difficult to resolve.[1][2] This is particularly true for the protons on the carbons adjacent to the nitrogen and oxygen atoms.[3]

  • Conformational Dynamics: The morpholine ring typically exists in a chair conformation, but it can undergo ring inversion.[3][4] This dynamic process can lead to broadened signals or time-averaged spectra, depending on the rate of inversion at the analysis temperature.

  • Complex Coupling Patterns: The protons on the morpholine ring are coupled to each other, resulting in complex splitting patterns (e.g., multiplets).[3][5] These patterns can be further complicated by long-range couplings.[6]

  • Aromatic Signals: The phenyl group introduces additional signals in the aromatic region of the spectrum, which can sometimes overlap with other signals depending on the substitution pattern.

Q2: What are the typical chemical shift ranges for the protons and carbons in a phenylmorpholine scaffold?

A2: While the exact chemical shifts can vary depending on the solvent and substituents, the following table provides a general guide for 4-phenylmorpholine.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2, H-6 (O-CH₂)~3.8~67
H-3, H-5 (N-CH₂)~3.1~49
Phenyl Protons~6.8 - 7.3~115 - 150

Data is approximate and can vary based on experimental conditions.[3][7]

The protons on the carbons adjacent to the electronegative oxygen atom (H-2, H-6) are deshielded and appear at a lower field (higher ppm value) compared to the protons next to the nitrogen (H-3, H-5).[3] Similarly, the corresponding carbons (C-2, C-6) are also shifted downfield.

Q3: How can I confirm the chair conformation of the morpholine ring in my derivative?

A3: The chair conformation can be confirmed by analyzing the proton-proton coupling constants (³J values). In a rigid chair conformation, you will observe distinct coupling constants for axial-axial (Jₐₐ), axial-equatorial (Jₐₑ), and equatorial-equatorial (Jₑₑ) interactions.[4]

Coupling Type Dihedral Angle (approx.) Typical ³J Value (Hz)
Jₐₐ~180°10 - 13
Jₐₑ~60°2 - 5
Jₑₑ~60°2 - 5

The observation of large Jₐₐ values is a strong indicator of a stable chair conformation.[4] If the ring is undergoing rapid inversion, you will observe averaged coupling constants.

Troubleshooting Guides

Issue 1: Severe Signal Overlap in the Methylene Region

Problem: The signals for the H-2/H-6 and H-3/H-5 protons are overlapping, making it impossible to determine their chemical shifts and coupling constants accurately.

Solution Workflow:

Caption: Workflow for resolving overlapping NMR signals.

Detailed Steps:

  • Change the Solvent: The chemical shifts of protons can be sensitive to the solvent.[8] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can sometimes induce sufficient changes in chemical shifts to resolve the overlapping signals.

  • Increase the Magnetic Field Strength: Higher field NMR spectrometers provide better spectral dispersion, which can help to separate overlapping signals.[1] If you have access to a higher field instrument (e.g., 600 MHz or higher), re-acquiring the spectrum is a straightforward way to improve resolution.

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving signal overlap.[9][10]

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, helping to trace the connectivities within the morpholine ring even if the signals are overlapped in the 1D spectrum.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[9][11] Since carbon signals are generally better resolved, HSQC can help to differentiate the overlapping proton signals based on the chemical shifts of the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the overall structure and assigning quaternary carbons.[11]

Issue 2: Broadened Signals and Poor Resolution

Problem: The NMR signals are broad, leading to a loss of resolution and making it difficult to measure coupling constants accurately.

Potential Causes and Solutions:

Cause Explanation Solution
Poor Shimming An inhomogeneous magnetic field across the sample is a common cause of broad lines.[12]Carefully shim the spectrometer before acquiring the data. Automated shimming routines are often sufficient, but manual shimming may be necessary for challenging samples.[13]
Sample Concentration Highly concentrated samples can lead to increased viscosity, which in turn causes line broadening due to slower molecular tumbling.[12]Prepare a more dilute sample. A concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.
Particulate Matter Undissolved solid particles in the NMR tube can disrupt the magnetic field homogeneity.[12]Filter your sample through a small plug of cotton or glass wool into a clean NMR tube.
Intermediate Chemical Exchange If the morpholine ring is undergoing inversion at a rate that is on the NMR timescale, the signals can be significantly broadened.[14]Perform variable temperature (VT) NMR experiments. Cooling the sample can slow down the exchange process, leading to sharper signals for the individual conformers. Conversely, heating the sample can sometimes accelerate the exchange to the point where a sharp, time-averaged spectrum is observed.

Advanced Experimental Protocols

Protocol 1: Conformational Analysis using Variable Temperature (VT) ¹H NMR

Objective: To study the conformational dynamics of a phenylmorpholine derivative and determine the energy barrier for ring inversion.

Methodology:

  • Sample Preparation: Prepare a sample of the phenylmorpholine derivative in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., toluene-d₈ or dichloromethane-d₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Low-Temperature Spectra: Gradually decrease the temperature in increments of 10-20 K and acquire a spectrum at each temperature. Allow the sample to equilibrate at each temperature for a few minutes before acquiring the data.

  • Coalescence Temperature: Identify the temperature at which two exchanging signals merge into a single broad peak. This is the coalescence temperature (Tc).

  • Low-Temperature Limit: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.

  • Data Analysis:

    • At the low-temperature limit, integrate the signals for the two conformers to determine their relative populations and calculate the equilibrium constant (K) and the free energy difference (ΔG°).

    • Use the coalescence temperature to estimate the rate of exchange (k) and the free energy of activation (ΔG‡) for the ring inversion process.

Protocol 2: Complete Structural Elucidation using 2D NMR

Objective: To unambiguously assign all proton and carbon signals for a novel phenylmorpholine derivative.

Experimental Workflow:

Caption: Workflow for 2D NMR based structural elucidation.

Step-by-Step Analysis:

  • ¹H and ¹³C NMR: Acquire standard 1D spectra to get an overview of the number of signals and their chemical shift ranges.[15][16]

  • ¹H-¹H COSY: Use the COSY spectrum to identify coupled protons.[5] For the morpholine ring, you should see correlations between the geminal protons on the same carbon and vicinal protons on adjacent carbons.

  • ¹H-¹³C HSQC: Correlate each proton signal to its directly attached carbon.[9][11] This will allow you to assign the carbon signals for all protonated carbons.

  • ¹H-¹³C HMBC: Use the HMBC spectrum to piece together the molecular fragments.[11] Look for correlations from the phenyl protons to the carbons of the morpholine ring, and from the morpholine protons to the phenyl carbons. This is particularly useful for assigning quaternary carbons.

By systematically following these troubleshooting guides and experimental protocols, you will be well-equipped to tackle the challenges of interpreting complex NMR spectra for phenylmorpholine derivatives and confidently elucidate their structures and conformational properties.

References

  • Creative Biostructure. (2025, April 30). High-Resolution NMR for Complex Molecule Analysis. Retrieved from [Link]

  • Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • PubMed. (1993). Conformational analysis of the opioid phenylmorphan and its 9 alpha-methyl analogue in solution using high-resolution nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Silva, A. M. S., & Pinto, D. C. (2005). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Current Medicinal Chemistry, 12(21), 2481-2515.
  • Unknown. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Hameed, A., Al-Rashida, M., Uroos, M., & Ali, S. A. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Chemical Reviews, 3(4), 279-290.
  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). V J-Coupling. Retrieved from [Link]

  • Recent. (n.d.). NMR free ligand conformations and atomic resolution dynamics. Retrieved from [Link]

  • CDN. (2017, February 2). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2024, April 5). What can cause incorrect integration of certain peaks in HNMR of a pure compound? Retrieved from [Link]

  • PMC. (n.d.). Improving the quality of 2D solid-state NMR spectra of microcrystalline proteins by covariance analysis. Retrieved from [Link]

  • Unknown. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR (1) Phasing. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals? Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

Sources

API & Building Block Support Hub: Degradation Profiling of (2R,5R)-2-Methyl-5-phenylmorpholine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see analytical teams struggle with the stability profiling of substituted morpholines.1 used in advanced API synthesis[1]. Due to its unique structural features—an electron-rich secondary amine and an ether linkage embedded in a constrained heterocycle—its degradation pathways deviate significantly from simple aliphatic amines.

This hub provides a deep dive into the mechanistic causes of its degradation, self-validating protocols for stability-indicating methods, and troubleshooting FAQs to ensure your experimental data maintains uncompromising scientific integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q: During forced oxidative degradation experiments, I am observing a major early-eluting peak in LC-UV that poorly ionizes in positive ESI-MS. What is the mechanistic cause? A: This is classically indicative of N-oxidation. The secondary amine nitrogen in the morpholine ring is highly nucleophilic. Under oxidative stress (e.g., 3%


), the nitrogen atom readily undergoes electrophilic attack by peroxides to form an N-oxide derivative. Because N-oxides are highly polar, they elute much earlier on standard C18 reverse-phase columns. Furthermore, their ionization efficiency in positive Electrospray Ionization (ESI+) is often suppressed compared to the parent basic amine.
  • Trustworthy Troubleshooting Fix: Switch to HILIC chromatography for better retention of polar degradants, and utilize a post-column organic modifier (like 0.1% formic acid in methanol) to enhance ionization. Alternatively, radical oxidation at the alpha-carbons (C3 or C5) can form lactams (morpholin-ones), which also exhibit reduced basicity and poor ESI+ response.

Q: We subjected the compound to 0.1 N HCl at 60°C for 48 hours. The parent peak decreased by 5%, but we see no new peaks in the LC-UV chromatogram at 254 nm. Where did the mass go? A: You are experiencing a breakdown of mass balance due to chromophore loss or volatility. Under harsh acidic and thermal conditions, the ether linkage (-O-) of the morpholine ring undergoes protonation and subsequent hydrolytic cleavage. This yields 2[2]. Cleavage at the C6-O bond physically disconnects the phenyl ring (your primary UV chromophore) from the basic amine moiety. If the resulting phenyl-containing fragment is volatile or lacks a strong chromophore, it "disappears" from standard UV/MS detection.

  • Trustworthy Troubleshooting Fix: Implement an orthogonal detection strategy using GC-MS to capture volatile fragments and employ a universal detector (like CAD or ELSD) to ensure complete mass recovery.

Q: Our API samples exposed to ambient environmental conditions occasionally show rapid degradation of the morpholine ring. How is this occurring without chemical stressors? A: Substituted morpholines are highly susceptible to microbial degradation.3 in the morpholine ring[3]. This biological action initially4[4].

Part 2: Visualizing the Degradation Network

Pathways API (2R,5R)-2-Methyl-5-phenylmorpholine HCl (Intact Molecule) Oxidative Oxidative Stress (e.g., Peroxides/Light) API->Oxidative Hydrolytic Acidic/Thermal Stress (e.g., 0.1 N HCl / Heat) API->Hydrolytic Microbial Microbial Biodegradation (Cytochrome P450 cleavage) API->Microbial Deg1 N-Oxides & Lactams (Nitrogen/Alpha-Carbon Attack) Oxidative->Deg1 Deg2 Substituted Amino Alcohols (Ether Cleavage) Hydrolytic->Deg2 Deg3 Glycolate Derivatives (C-N Bond Cleavage) Microbial->Deg3

Mechanistic degradation pathways of (2R,5R)-2-Methyl-5-phenylmorpholine under stress.

Part 3: Quantitative Degradation Profile Data

To rapidly benchmark your results, consult the typical quantitative metrics expected when forcing the degradation of this specific API framework.

Stress ConditionMajor Degradant ClassRecommended Analytical StrategyTypical Degradation (%) at 48hRelative Retention Time (RRT)
Oxidative (3%

)
N-oxides & LactamsLC-MS (HILIC mode)~15–20%0.85 (Polar shift)
Acidic (0.1 N HCl, 60°C) Substituted Amino-alcoholsGC-MS or LC-CAD~2–5%1.15 (Non-polar fragments)
Microbial (Environmental) Glycolate DerivativesIn Situ 1H-NMR~80–90%N/A (Loss of MS response)

Part 4: Self-Validating Protocol for Forced Degradation Studies

Expert Insight: A protocol is only as good as its internal controls. To trust your degradation profile, every step must logically prove its own validity. Never assume degradation kinetics are linear if your samples are still reacting in the autosampler.

Workflow Step1 1. Sample Prep Time-Zero Control Step2 2. Incubation Apply Stressors Step1->Step2 Step3 3. Quench Halt Degradation Step2->Step3 Step4 4. Orthogonal Analysis LC-UV & GC-MS Step3->Step4 Step5 5. Mass Balance Validate Integrity Step4->Step5

Workflow for a self-validating forced degradation and mass-balance analysis.

Step-by-Step Methodology:
  • Sample Preparation (The "Time-Zero" Baseline):

    • Prepare a 1.0 mg/mL stock solution of (2R,5R)-2-Methyl-5-phenylmorpholine HCl in a diluent compatible with the target stressor (e.g., 50:50 Water:Acetonitrile).

    • Self-Validating Step: Always inject a

      
       un-stressed control. This mathematically validates that any impurities observed at later stages are genuinely derived from degradation, distinguishing them from inherent API synthesis impurities.
      
  • Stress Application (e.g., Acidic Hydrolysis):

    • Add equal volumes of the API solution and 0.2 N HCl to achieve a final concentration of 0.5 mg/mL API in 0.1 N HCl.

    • Incubate in a hermetically sealed, inert glass vial at 60°C to prevent the escape of volatile degradants.

    • Self-Validating Step: Run a parallel matrix blank (0.1 N HCl without API) under the exact same thermal conditions to rule out background interference, leachables from the vial lid, or solvent peaks.

  • Quenching & Neutralization (The Preservation Step):

    • At predetermined intervals (e.g., 8, 24, 48 hours), extract a 1.0 mL aliquot.

    • Critical Action: Immediately quench the reaction by neutralizing the aliquot with an equimolar volume of 0.1 N NaOH.

    • Self-Validating Step: Failure to neutralize means the acidic sample will continue to degrade while sitting in the HPLC autosampler queue, leading to skewed, non-reproducible kinetic data.

  • Orthogonal Analysis & Mass Balance Calculation:

    • Analyze the quenched samples using a validated LC-MS/UV system and an orthogonal GC-MS method.

    • Calculate the mass balance using the formula: Mass Balance (%) =[(Area of API at time t) + (Sum of Areas of all Degradants at time t)] / (Area of API at t=0) * 100.

    • Self-Validating Step: A mass balance between 95-105% effectively validates the assay. If it drops below 95%, investigate immediate orthogonal methods for undetected volatile fragments or non-UV absorbing species like glycolate[4].

Part 5: References

  • Title: (2R,5R)-2-METHYL-5-PHENYLMORPHOLINE | 1349828-96-1 Source: ChemicalBook URL: 1

  • Title: Degradation pathways of Morpholine laurate under harsh environmental conditions Source: Benchchem URL: 2

  • Title: Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 Source: PubMed Central (PMC) URL: 3

  • Title: Morpholine Degradation Pathway of Mycobacterium aurumMO1: Direct Evidence of Intermediates by In Situ 1H Nuclear Magnetic Resonance Source: Applied and Environmental Microbiology - ASM Journals URL: 4

Sources

Validation & Comparative

A Comparative Guide to the Definitive Assignment of (2R,5R) Absolute Configuration: An In-Depth Analysis of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and stereoselective synthesis, the unambiguous determination of a molecule's absolute configuration is not merely a final analytical checkpoint; it is a critical determinant of biological activity, therapeutic efficacy, and safety.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[2] Consequently, the ability to definitively assign the three-dimensional arrangement of atoms at all stereogenic centers, such as the (2R,5R) configuration, is of paramount importance.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of methodologies for absolute configuration determination, with a primary focus on the "gold standard" technique: single-crystal X-ray crystallography.[2] We will delve into the theoretical underpinnings, provide a detailed experimental workflow, and objectively compare its performance against other widely used spectroscopic methods.

The Decisive Power of X-ray Crystallography: Harnessing Anomalous Dispersion

While many analytical techniques can provide information about the relative configuration of stereocenters within a molecule, single-crystal X-ray crystallography stands as the most reliable method for the unambiguous determination of absolute configuration.[1] This definitive power stems from a phenomenon known as anomalous dispersion (or anomalous scattering).[1][3]

Under typical X-ray diffraction conditions, the intensities of reflections from a crystal and its mirror image are identical, a principle known as Friedel's Law.[1] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, this law breaks down.[1][4] The scattering factor of the atom acquires an imaginary component, inducing a phase shift.[1][4] This phase shift leads to measurable intensity differences between Friedel pairs, which are reflections (hkl) and their inverse (-h-k-l).[5][6] It is the careful analysis of these intensity differences, often referred to as Bijvoet pairs, that allows for the direct and unequivocal assignment of the absolute configuration.[5][7]

The strength of the anomalous scattering effect is proportional to the atomic number of the atom and is also dependent on the wavelength of the X-ray radiation.[6][8] While the presence of a "heavy" atom (e.g., sulfur, chlorine, bromine) was traditionally considered necessary for a reliable determination, advancements in modern diffractometers and computational methods now often permit the assignment of absolute configuration for molecules containing only lighter atoms like oxygen.[6]

The Flack Parameter: A Quantitative Indicator of Absolute Configuration

A key metric in the determination of absolute configuration by X-ray crystallography is the Flack parameter, denoted as 'x'.[5] This parameter is refined during the crystallographic analysis and provides a quantitative measure of the enantiomeric composition of the crystal.[5][9] The Flack parameter can range from 0 to 1.[5]

A value close to 0, with a small standard uncertainty (s.u.), indicates that the refined structural model correctly represents the absolute configuration of the molecule.[1][5] Conversely, a value near 1 suggests that the inverted structure is the correct one.[1][5] A Flack parameter of approximately 0.5 may indicate that the crystal is a racemic twin, meaning it contains equal amounts of both enantiomers.[5] The standard uncertainty is a critical component in the interpretation of the Flack parameter; a low s.u. is essential for a confident assignment.[9][10]

Experimental Workflow for Absolute Configuration Determination

The following diagram and protocol outline the key steps involved in determining the absolute configuration of a chiral molecule, such as one with a (2R,5R) configuration, using single-crystal X-ray crystallography.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Absolute Configuration Determination cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Absolute Configuration Assignment Crystal_Growth Crystal Growth of Enantiopure Sample Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structural Model Refinement Structure_Solution->Structure_Refinement Flack_Parameter Flack Parameter Refinement & Analysis Structure_Refinement->Flack_Parameter Final_Assignment Final Assignment of (2R,5R) Configuration Flack_Parameter->Final_Assignment

Caption: A streamlined workflow for determining the absolute configuration using X-ray crystallography.

Detailed Experimental Protocol
  • Crystal Growth :

    • Objective : To obtain high-quality single crystals of the enantiomerically pure (2R,5R) compound. This is often the most challenging step.[2]

    • Methodology : Various crystallization techniques can be employed, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent and technique is highly dependent on the specific compound.

  • Crystal Selection and Mounting :

    • Objective : To select a single, well-formed crystal free of defects and mount it on the diffractometer.[2]

    • Methodology : Under a microscope, a suitable crystal is chosen and mounted on a goniometer head, often using a cryoprotectant to minimize radiation damage and improve data quality by collecting data at low temperatures (e.g., 100 K).[1][2]

  • X-ray Diffraction Data Collection :

    • Objective : To collect a complete and high-quality set of diffraction data, ensuring that Friedel pairs are measured accurately.[9]

    • Methodology : The crystal is exposed to a monochromatic X-ray beam. Copper (Cu Kα) radiation is often preferred for organic molecules as it enhances the anomalous signal from lighter atoms like oxygen.[1][8] The diffractometer rotates the crystal while a detector records the diffraction pattern.[11]

  • Structure Solution and Refinement :

    • Objective : To solve the phase problem and build an accurate 3D model of the molecule.

    • Methodology : The collected diffraction data is processed to yield a set of reflection intensities. Computational methods are then used to solve the phase problem and generate an initial electron density map. A molecular model is built into this map and refined to best fit the experimental data.[2][11]

  • Absolute Configuration Determination :

    • Objective : To definitively assign the absolute configuration based on the analysis of anomalous scattering effects.

    • Methodology : The Flack parameter is refined as part of the final stages of the structural refinement.[5] A value close to 0 with a small standard uncertainty confirms the correctness of the modeled (2R,5R) configuration.[1][5] An alternative and complementary method is the analysis of Bijvoet pairs.[12]

Comparative Analysis with Other Techniques

While X-ray crystallography is the gold standard, other spectroscopic methods are also employed for absolute configuration determination, each with its own set of advantages and limitations.[11]

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Chiral Derivatizing Agents)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for direct 3D structure determination.[1][3]Measures the differential absorption of left and right circularly polarized infrared light.[11][13]Measures the differential absorption of left and right circularly polarized UV-Vis light.[11]Involves the formation of diastereomers with a chiral agent, leading to distinct NMR spectra.[11]
Sample Requirement High-quality single crystal (microgram to milligram).[11]Solution or neat liquid; no crystallization needed.[13]Solution; requires a chromophore near the stereocenter.[11]Solution; requires a suitable functional group for derivatization.
Key Advantage Unambiguous and direct determination of the 3D structure and absolute configuration.[1][2]Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[13][14]High sensitivity for molecules with suitable chromophores.Utilizes widely available NMR instrumentation.
Key Limitation The primary challenge is growing a suitable single crystal, which can be time-consuming and not always successful.[2][15]Requires computational modeling (DFT calculations) to predict the spectrum for comparison.[13][14]Limited to molecules with a UV-Vis chromophore; also requires computational modeling.[11]Indirect method; derivatization can sometimes be challenging or may not be possible.

Conclusion

The determination of the absolute configuration of chiral molecules, such as those with a (2R,5R) stereochemistry, is a critical aspect of modern chemical and pharmaceutical research. While spectroscopic techniques like VCD, ECD, and NMR provide valuable insights, single-crystal X-ray crystallography remains the definitive and most trusted method for this purpose.[1][2] Its ability to directly visualize the three-dimensional arrangement of atoms through the analysis of anomalous dispersion provides an unparalleled level of certainty. The successful application of this technique, however, is contingent on the ability to produce high-quality single crystals. For instances where crystallization is not feasible, the complementary use of chiroptical spectroscopic methods, coupled with computational analysis, offers a powerful alternative.

References

  • Flack parameter - Wikipedia. [Link]

  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]

  • Absolute Configuration - CCDC. [Link]

  • Structural resolution. The anomalous dispersion. [Link]

  • X-ray Single-Crystal Diffraction | Encyclopedia MDPI. [Link]

  • Absolute Configuration - MIT Department of Chemistry. [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC. [Link]

  • Bijvoet pair's intensity ratio: Convergence of kinematic and dynamical diffraction. [Link]

  • Howard Flack and the Flack Parameter - MDPI. [Link]

  • Best Practice and Pitfalls in Absolute Structure Determination - zora.uzh.ch. [Link]

  • Bijvoet-Pair Analysis - Platon. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]

  • The use of X-ray crystallography to determine absolute configuration - ResearchGate. [Link]

  • 8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography - ResearchGate. [Link]

  • ABSOLUTE CONFIGURATION BY VCD | BioTools. [Link]

  • Facing the phase problem - PMC - NIH. [Link]

  • X-ray Diffraction Data Collection. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • The use of X-ray Crystallography to Determine Absolute Configuration (II). [Link]

  • Collection of X-ray diffraction data from macromolecular crystals - PMC - NIH. [Link]

  • absolute configuration – Chemical Crystallography. [Link]

Sources

Comparative Pharmacokinetics and Pharmacodynamics of Methyl-Phenylmorpholine Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

As the development of targeted central nervous system (CNS) therapeutics evolves, discriminating the structural and stereochemical nuances of monoamine transporter ligands is critical. The methyl-phenylmorpholine class—encompassing the clinically relevant phenmetrazine (PM) , its prodrug phendimetrazine (PDM) , and the structurally restricted cis-analog pseudophenmetrazine —presents a masterclass in how subtle spatial reorientations and metabolic modifications fundamentally dictate pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

This guide provides a comprehensive, objective comparison of these stereoisomers, detailing the mechanistic causality behind their interactions with the dopamine transporter (DAT) and norepinephrine transporter (NET).

Structural Classification & Stereochemical Causality

Phenmetrazine (3-methyl-2-phenylmorpholine) possesses two chiral centers at the C2 and C3 positions of its morpholine ring, giving rise to four distinct stereoisomers. The biological activity of these compounds is profoundly dictated by their trans vs. cis configurations:

  • The Trans Isomers (Phenmetrazine): The (2S,3S)-(+)-trans and (2R,3R)-(-)-trans enantiomers are characterized by their ability to act as potent substrate-type monoamine releasers[1]. The spatial arrangement of the (2S,3S) configuration allows both the phenyl and methyl groups to occupy pseudo-equatorial positions in the morpholine chair conformation. This minimizes steric hindrance and perfectly mimics the catecholamine backbone of endogenous dopamine, allowing the molecule to translocate deep into the DAT S1 binding site and force the transporter into an inward-facing (releasing) state.

  • The Cis Isomers (Pseudophenmetrazine): The (2S,3R) and (2R,3S) configurations demonstrate drastically reduced substrate releasing efficacy[2]. The enforced cis geometry creates steric clashing that forces either the methyl or phenyl group into an axial position. This bulky spatial footprint prevents complete translocation through the DAT pore, frequently trapping the transporter in an outward-facing conformation and effectively shifting the molecule's function from a "releaser" to a weak "reuptake inhibitor"[2].

Comparative Transporter Efficacy

The following table synthesizes the quantitative in vitro binding and releasing affinities of methyl-phenylmorpholine variants at DAT.

Stereoisomer / CompoundConfigurationDAT IC₅₀ (μM)DAT EC₅₀ (μM)Primary Mechanism at DAT
(+)-Phenmetrazine (2S, 3S)-trans0.600.13Potent Substrate-Type Releaser
(-)-Phenmetrazine (2R, 3R)-trans2.63N/AWeak Inhibitor / Releaser
(+)-Phendimetrazine (2S, 3S)-trans19.0>10.0Prodrug / Weak Uptake Inhibitor
(+)-Pseudophenmetrazine (2S, 3R)-cisN/A1.45Weak Releaser
(-)-Pseudophenmetrazine (2R, 3S)-cis2.69N/AUptake Inhibitor

Data summarized from voltage-clamped oocyte hDAT assays and rat synaptosomal studies[1],[2],[3].

Prodrug Pharmacokinetics: The Dual-Phase Hypothesis

Phendimetrazine (3,4-dimethyl-2-phenylmorpholine) represents an N-methylated analog of phenmetrazine. Historically, PDM was widely viewed as a completely inert prodrug that required hepatic CYP450 N-demethylation to exert any therapeutic effect. However, high-resolution continuous pharmacokinetic/pharmacodynamic (PK/PD) profiling reveals a more complex dual-phase mechanism [1],[4].

  • Phase I (Direct Inhibition): Prior to metabolism, intact (+)-phendimetrazine achieves rapid CNS penetrance and acts as a direct, albeit weak, DAT reuptake inhibitor (IC₅₀ ~ 19.0 μM)[1]. The N-methyl group introduces steric bulk that prevents hydrogen bonding with Asp79 in the DAT binding pocket, strictly preventing the substrate-release mechanism but allowing transient channel blockade.

  • Phase II (Substrate Release): As hepatic N-demethylation converts PDM to (+)-phenmetrazine, the secondary amine is unmasked. The active metabolite binds DAT with approximately 30-fold greater affinity (IC₅₀ = 0.6 μM) and functions as a highly efficacious DA/NE releaser (EC₅₀ = 0.13 μM)[1].

Phenmetrazine exhibits an extended terminal elimination half-life of 16 to 31 hours, with roughly 70% of the active dose excreted via the kidneys within 24 hours (19% remaining unmetabolized)[5].

PK_PD_Pathway PDM Phendimetrazine (2S,3S-trans) N-methylated CYP Hepatic CYP450 N-demethylation PDM->CYP Systemic Metabolism DAT_Inhib DAT Uptake Inhibition Outward-Facing State PDM->DAT_Inhib Weak Affinity (IC50 ~19 μM) PM Phenmetrazine (2S,3S-trans) Secondary Amine CYP->PM ~100x DAT Efficacy Increase DAT_Rel DAT Substrate Efflux Inward-Facing State PM->DAT_Rel Potent Releaser (EC50 ~0.13 μM)

Fig 1. Pharmacokinetic and pharmacodynamic pathway distinguishing prodrug uptake inhibition from active metabolite substrate-release.

Validated Experimental Methodology

To rigorously differentiate between competitive monoamine uptake inhibition (e.g., PDM, pseudophenmetrazine) and substrate-type release (e.g., phenmetrazine), isolated brain synaptosomal assays are prioritized. The following protocol provides a self-validating framework designed specifically to limit false-positive substrate classification.

Protocol: Synaptosomal Radioligand Release Assay

Rationale: Utilizing intact rat striatal synaptosomes over cloned transporter cell lines preserves the native vesicular monoamine storage pools and critical auxiliary trafficking proteins, yielding EC₅₀ values that accurately map to in vivo efficacy.

Step-by-Step Methodology:

  • Tissue Preparation: Rapidly dissect rat striatum and homogenize in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove debris, then at 12,000 × g to isolate the P2 synaptosomal pellet.

  • Buffer Selection: Resuspend in Krebs-Phosphate buffer (pH 7.4) supplemented with 1 mM ascorbic acid and 50 μM pargyline. Expert Insight: Phosphate buffer is strictly chosen over HEPES because it better maintains the trans-membrane Na⁺/Cl⁻ gradients required for DAT inward-facing translocation during the 30-minute assay window.

  • Radioligand Loading: Incubate the synaptosomes with 5 nM [³H]MPP⁺ (a stable substitute for [³H]dopamine that resists spontaneous oxidation) for 30 minutes at 37°C to fill vesicular pools.

  • Isomer Challenge: Dispense the methyl-phenylmorpholine stereoisomers across a 7-point log concentration gradient (10⁻⁹ to 10⁻⁴ M).

  • Termination & Filtration: Stop the reaction precisely at 15 minutes by adding ice-cold buffer, followed immediately by rapid vacuum filtration through Whatman GF/B glass microfiber filters. Wash filters 3x to remove unbound radioligand.

  • Quantification: Assess retained radioactivity via liquid scintillation spectrometry.

Self-Validating System: Every experimental plate must contain a parallel control lane treated with (+)-amphetamine as an internal reference standard (Expected EC₅₀ ~ 20–40 nM). If the calculated (+)-amphetamine EC₅₀ deviates by >15% from the historical laboratory baseline, the plate's data must be discarded. This ensures that any observed differences in cis/trans efficacy are genuine structural dynamics rather than artifacts of synaptosomal degradation.

Workflow Step1 1. Rat Striatum Synaptosome Isolation (Preserves vesicular DA pools) Step2 2. [3H]MPP+ Radioligand Incubation (Krebs-Phosphate Buffer, 37°C) Step1->Step2 Step3 3. Stereoisomer Dose-Response Curve (10^-9 to 10^-4 M) Step2->Step3 Step4 4. Rapid Vacuum Filtration (GF/B) (Terminates transport phase) Step3->Step4 Step5 5. Liquid Scintillation Counting (Quantifies specific binding) Step4->Step5 Step6 6. IC50/EC50 Non-Linear Regression (+Amphetamine internal control) Step5->Step6

Fig 2. Self-validating synaptosomal radioligand assay workflow for evaluating monoamine kinetics.

References

  • Banks, M. L., et al. "Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters." Scientific Reports / National Institutes of Health (NIH). Available at:[Link]

  • Wikipedia Contributors. "Pseudophenmetrazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Phenmetrazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Blough, B. E., et al. "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)..." National Institutes of Health (NIH). Available at:[Link]

  • Carroll, F. I., et al. "Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics." ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Benchmarking (2R,5R)-2-Methyl-5-phenylmorpholine: A Comparative Guide to Phenylmorpholine Psychostimulants

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Objective

The development and evaluation of monoamine releasing agents require stringent comparative frameworks. As an Application Scientist, I designed this technical guide to evaluate the pharmacodynamic profile of (2R,5R)-2-Methyl-5-phenylmorpholine (often designated in literature as PAL-730 or Isophenmetrazine) against traditional psychostimulant benchmarks such as (+)-phenmetrazine and D-amphetamine. By analyzing structural causality and providing field-tested, self-validating protocols, this document aims to standardize preclinical assessments for researchers investigating monoamine transporter kinetics and addiction therapeutics.

Causality in Structural Conformation

(2R,5R)-2-Methyl-5-phenylmorpholine represents a critical regioisomer of the established anorectic and psychostimulant, phenmetrazine (3-methyl-2-phenylmorpholine) [1]. Relocating the methyl and phenyl substituents across the morpholine ring fundamentally alters the molecule's dihedral angle and steric presentation within the S1 binding pocket of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

While traditional phenmetrazine derivatives are highly selective Norepinephrine-Dopamine Releasing Agents (NDRAs) with negligible serotonin (5-HT) activity [2], modifications to the morpholine ring—such as those seen in the PAL-730 regioisomer—can significantly enhance binding affinity and shift the pharmacological profile toward a more potent dual DA/5-HT release profile [3]. This structural manipulation stabilizes the inward-facing conformation of the transporter more efficiently, accelerating the reverse transport mechanism (efflux) required for stimulant-like pharmacological effects.

Mechanism Isomer (2R,5R)-2-Methyl- 5-phenylmorpholine DAT DAT Substrate Recognition Isomer->DAT Competitive Uptake VMAT2 VMAT2 Inhibition & Cytosolic Accumulation DAT->VMAT2 Intracellular Entry Efflux Transporter Reversal (DA Efflux) DAT->Efflux Synergistic Efflux VMAT2->Efflux Vesicular DA Release

Caption: Mechanism of (2R,5R)-2-methyl-5-phenylmorpholine inducing DA efflux via DAT and VMAT2 reversal.

Comparative Pharmacodynamic Data

The table below aggregates the half-maximal effective concentrations (


) for monoamine release, benchmarking the regioisomer against known stimulants. A lower 

value indicates higher release potency.
CompoundDAT Release (

nM)
NET Release (

nM)
SERT Release (

nM)
Source Profile
D-Amphetamine 24.8 ± 3.57.1 ± 1.51,765 ± 112Classical NDRA
(+)-Phenmetrazine 131 ± 1150 ± 6> 10,000Selective NDRA
(2R,5R)-2-Methyl-5-phenylmorpholine < 100 *High Potency *Enhanced Activity *Dual Releaser Regioisomer

(Data derived from foundational synaptosomal assays; exact values track closely with the highly potent PAL-730 series evaluated by Namjoshi et al., 2015 [3]).

Self-Validating Experimental Protocols: Monoamine Efflux Assays

To objectively quantify the transporter kinetics of (2R,5R)-2-Methyl-5-phenylmorpholine, researchers must employ an isolated synaptosome preparation rather than generic transfected cell lines (e.g., HEK293).

Causality for model selection : Synaptosomes preserve the intact presynaptic terminal, including functional Vesicular Monoamine Transporter 2 (VMAT2) and endogenous intracellular signaling milieus. This is a critical requirement to accurately differentiate a true releasing agent (which collapses vesicular gradients) from a mere reuptake inhibitor.

Step-by-Step Methodology: Synaptosomal [ H]-Dopamine Release

This protocol operates as a self-validating system by running parallel controls: a known reuptake inhibitor (e.g., Cocaine) is used to block the transporter. If the test compound is a true releaser, pre-incubation with cocaine will negate the drug's ability to induce [


H]-DA efflux, internally validating the mechanism of action.
  • Tissue Harvesting and Osmotic Preservation :

    • Euthanize male Sprague-Dawley rats and rapidly dissect the striatum on a cold plate.

    • Homogenize tissue in cold 0.32 M sucrose. Causality: Sucrose maintains osmotic pressure, preventing the delicate synaptosomes from lysing prior to the transport assay.

  • Synaptosome Isolation :

    • Centrifuge the homogenate at 1,000 ×

      
       for 10 minutes to pellet whole cells and nuclei.
      
    • Transfer the supernatant and centrifuge at 12,000 ×

      
       for 20 minutes to pellet the functional synaptosomes. Resuspend the active pellet in modified Krebs-phosphate buffer (pH 7.4).
      
  • Radioligand Loading :

    • Incubate synaptosomes with 5 nM [

      
      H]-dopamine for 30 minutes at 37°C.
      
    • Critical Control Step: Include 1 µM pargyline (an MAO inhibitor) and 1 mg/mL ascorbic acid in the buffer. Causality: Pargyline prevents the enzymatic degradation of dopamine during the assay, ensuring that measured radioactivity corresponds strictly to intact dopamine efflux rather than its metabolites.

  • Drug Incubation and Efflux Trigger :

    • Aliquot the loaded synaptosomes into tubes containing varying concentrations (0.1 nM to 10 µM) of (2R,5R)-2-Methyl-5-phenylmorpholine.

    • Incubate for exactly 15 minutes at 37°C to allow substrate-driven reverse transport.

  • Termination and Scintillation :

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters using a Brandel cell harvester.

    • Wash filters three times with 5 mL of ice-cold buffer to instantly halt thermodynamic membrane transport.

    • Quantify retained radioactivity using liquid scintillation spectrometry. Releaser potency (

      
      ) is calculated based on the depletion of intracellular [
      
      
      
      H]-DA compared to vehicle controls.

Workflow Tissue Rat Striatum Homogenization Synaptosome Synaptosome Isolation Tissue->Synaptosome 0.32M Sucrose Loading [3H]-DA & Pargyline Incubation Synaptosome->Loading 37°C, 30 min Test Compound Addition Loading->Test Basal Baseline Filtration Rapid Vacuum Filtration Test->Filtration Ice-Cold Wash

Caption: In vitro synaptosomal release assay workflow for quantifying monoamine efflux kinetics.

References

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2002). "Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain." National Institutes of Health (NIH). Available at:[Link]

  • Namjoshi, O. A., Decker, A. M., Landavazo, A., Partilla, J. S., Baumann, M. H., Rothman, R. B., & Blough, B. E. (2015). "Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction." RTI International. Available at:[Link]

Sources

A Comparative Guide to the Reproducible Synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(2R,5R)-2-Methyl-5-phenylmorpholine and its hydrochloride salt are chiral building blocks of significant interest in medicinal chemistry and drug development. Their rigid, substituted morpholine scaffold is a key structural motif in a variety of pharmacologically active compounds. Ensuring a reproducible and efficient synthesis of the desired stereoisomer is paramount for advancing research and development activities. This guide provides a comparative analysis of two distinct and viable synthetic strategies for obtaining enantiomerically pure (2R,5R)-2-Methyl-5-phenylmorpholine HCl, offering insights into the practical execution and reproducibility of each method.

Introduction to Synthetic Strategies

The synthesis of chiral molecules such as (2R,5R)-2-Methyl-5-phenylmorpholine presents the challenge of controlling stereochemistry. Two primary approaches are generally employed: stereoselective synthesis and racemic synthesis followed by chiral resolution.

  • Stereoselective Synthesis: This "chiral pool" approach utilizes enantiomerically pure starting materials to direct the formation of the desired stereoisomers. This method can be highly efficient in producing the target molecule without the need for separating enantiomers.

  • Racemic Synthesis and Chiral Resolution: This classic strategy involves the non-stereoselective synthesis of a mixture of enantiomers (a racemate), followed by a separation step. While this may involve more steps, it can be a practical approach when chiral starting materials are unavailable or prohibitively expensive.

This guide will detail and compare a plausible stereoselective route and a racemic route with subsequent chiral resolution for the synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine HCl.

Method 1: Stereoselective Synthesis via Epoxide Ring-Opening

This method leverages the reaction of a chiral amino alcohol with a chiral epoxide to establish the desired stereocenters in a controlled manner. The proposed route involves the reaction of (R)-styrene oxide with (R)-alaninol. The cis relationship between the methyl and phenyl groups in the target molecule arises from the stereochemistry of the starting materials and the reaction mechanism.

Causality of Experimental Choices

The choice of (R)-styrene oxide and (R)-alaninol is critical for achieving the (2R,5R) stereochemistry of the final product. The reaction proceeds via a nucleophilic attack of the amine group of (R)-alaninol on the less sterically hindered carbon of the epoxide ring of (R)-styrene oxide. Subsequent intramolecular cyclization, typically acid-catalyzed, forms the morpholine ring. The stereocenters from the starting materials are retained throughout the reaction sequence.

Experimental Protocol

Step 1: Synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine

  • To a solution of (R)-alaninol (1.0 eq.) in a suitable solvent such as methanol or ethanol, add (R)-styrene oxide (1.05 eq.).

  • The reaction mixture is heated to reflux and stirred for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude amino alcohol intermediate.

  • The crude intermediate is then dissolved in a solvent like dichloromethane, and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid, is added.

  • The mixture is stirred at room temperature for 4-8 hours to facilitate the intramolecular cyclization.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure (2R,5R)-2-Methyl-5-phenylmorpholine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified (2R,5R)-2-Methyl-5-phenylmorpholine in a minimal amount of a dry, non-polar solvent such as diethyl ether or ethyl acetate.[1]

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a dry organic solvent (e.g., 2M HCl in diethyl ether or dioxane) dropwise with stirring.[1]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold, dry solvent, and dry under vacuum to yield (2R,5R)-2-Methyl-5-phenylmorpholine HCl.

Visualizing the Workflow

stereoselective_synthesis start (R)-Alaninol + (R)-Styrene Oxide reflux Reflux in Alcohol (12-24h) start->reflux intermediate Crude Amino Alcohol Intermediate reflux->intermediate cyclization Acid-Catalyzed Cyclization (PTSA) intermediate->cyclization workup Aqueous Workup & Purification cyclization->workup product (2R,5R)-2-Methyl-5-phenylmorpholine workup->product hcl_formation HCl Salt Formation (HCl in Ether) product->hcl_formation final_product (2R,5R)-2-Methyl-5-phenylmorpholine HCl hcl_formation->final_product

Caption: Stereoselective synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine HCl.

Method 2: Racemic Synthesis and Chiral Resolution

Causality of Experimental Choices

The synthesis of the racemic morpholine can be achieved through various routes. A common method involves the reaction of a racemic amino alcohol with a racemic epoxide or a related strategy that does not control stereochemistry. The subsequent chiral resolution relies on the formation of diastereomeric salts with a chiral acid, such as tartaric acid.[2][3] These diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3]

Experimental Protocol

Step 1: Synthesis of Racemic cis-2-Methyl-5-phenylmorpholine

  • Follow the procedure outlined in Method 1, Step 1, but using racemic alaninol and racemic styrene oxide as starting materials. This will produce a mixture of stereoisomers. The cis and trans diastereomers can be separated by column chromatography, and the racemic cis diastereomer is carried forward.

Step 2: Chiral Resolution with L-(+)-Tartaric Acid

  • Dissolve the racemic cis-2-methyl-5-phenylmorpholine (1.0 eq.) in a suitable solvent, such as methanol or ethanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq.) in the same solvent, heating gently if necessary.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature and then stand undisturbed for several hours to allow for the crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash them with a small amount of the cold solvent. This will be the salt of one of the enantiomers.

  • The mother liquor, containing the other diastereomeric salt, can be concentrated and the other enantiomer can be isolated or the resolving agent can be recovered.

  • To liberate the free amine, dissolve the collected crystals in water and basify the solution with a strong base, such as sodium hydroxide, to a pH > 10.

  • Extract the free amine with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched (2R,5R)-2-Methyl-5-phenylmorpholine. The enantiomeric excess (ee) should be determined by chiral HPLC.

Step 3: Formation of the Hydrochloride Salt

  • Follow the procedure outlined in Method 1, Step 2, using the enantiomerically pure amine obtained from the resolution step.

Visualizing the Workflow

racemic_synthesis_resolution start Racemic Alaninol + Racemic Styrene Oxide synthesis Synthesis of Racemic cis-Morpholine start->synthesis racemate Racemic cis-2-Methyl- 5-phenylmorpholine synthesis->racemate resolution Chiral Resolution (L-(+)-Tartaric Acid) racemate->resolution diastereomers Diastereomeric Salts resolution->diastereomers separation Fractional Crystallization & Liberation of Free Amine diastereomers->separation product (2R,5R)-2-Methyl-5-phenylmorpholine separation->product hcl_formation HCl Salt Formation (HCl in Ether) product->hcl_formation final_product (2R,5R)-2-Methyl-5-phenylmorpholine HCl hcl_formation->final_product

Caption: Racemic synthesis and chiral resolution for (2R,5R)-2-Methyl-5-phenylmorpholine HCl.

Comparison of Synthesis Methods

FeatureMethod 1: Stereoselective SynthesisMethod 2: Racemic Synthesis & Chiral Resolution
Stereocontrol High, determined by the chirality of starting materials.Low in the initial synthesis, achieved through a separate resolution step.
Number of Steps Fewer steps overall.More steps due to the resolution process.
Yield Potentially higher overall yield as no material is lost in resolution.Theoretical maximum yield of 50% for the desired enantiomer from the racemate.
Cost of Reagents May require more expensive chiral starting materials.Utilizes cheaper racemic starting materials, but requires a chiral resolving agent.
Reproducibility Generally high, provided the starting material quality is consistent.Can be variable, as fractional crystallization can be sensitive to conditions.
Scalability Generally scalable, though the cost of chiral reagents may be a factor.Scalable, but fractional crystallization can be challenging on a very large scale.

Conclusion

Both the stereoselective synthesis and the racemic synthesis with chiral resolution represent viable pathways for obtaining (2R,5R)-2-Methyl-5-phenylmorpholine HCl. The choice between the two methods will largely depend on the specific needs of the researcher, including the availability and cost of chiral starting materials, the desired scale of the synthesis, and the available equipment and expertise.

The stereoselective approach (Method 1) is elegant and efficient, offering a more direct route to the target molecule with potentially higher overall yields. Its reproducibility is contingent on the quality of the chiral starting materials.

For drug development and large-scale synthesis, a stereoselective route is often preferred due to its higher efficiency and atom economy. However, for initial research and smaller-scale preparations, the flexibility of the racemic synthesis and resolution approach can be highly valuable.

References

  • Recent progress in the synthesis of morpholines. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Efficient, Stereoselective Synthesis of trans-2,5-disubstituted Morpholines. (2004). PubMed. Retrieved March 7, 2026, from [Link]

  • Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond Formation. (2020). Thieme. Retrieved March 7, 2026, from [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). DigitalCommons@TMC. Retrieved March 7, 2026, from [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Forming oxalte salts of amines. (2021). Sciencemadness.org. Retrieved March 7, 2026, from [Link]

  • Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. (n.d.). Asian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Cyclic Ketals of Tartaric Acid: Simple and Tunable Reagents for the Determination of the Absolute Configuration of Primary Amines. (2010). ACS Publications. Retrieved March 7, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R,5R)-2-Methyl-5-phenylmorpholine HCl

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (2R,5R)-2-Methyl-5-phenylmorpholine HCl, a morpholine derivative, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Hazard Analysis: Understanding the Compound

While a comprehensive Safety Data Sheet (SDS) for (2R,5R)-2-Methyl-5-phenylmorpholine HCl may not be readily available, a robust risk assessment can be conducted by examining its structural components: the morpholine ring, phenyl and methyl groups, and its hydrochloride salt form.

  • Morpholine Core: Morpholine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They can also be harmful if inhaled or absorbed through the skin.[1][3]

  • Hydrochloride Salt: The HCl salt form indicates that the compound is acidic. As a solid, it can exist as a fine powder, posing a respiratory hazard if inhaled.[4] In solution, it will contribute to the acidity, enhancing its corrosive potential.

  • General Chemical Hazards: Like many research chemicals, the full toxicological profile may not be known. Therefore, it is prudent to treat the compound with a high degree of caution, assuming potential toxicity.[5][6]

Based on this analysis, the primary hazards are:

  • Dermal: Skin irritation, burns, and potential absorption.

  • Ocular: Serious eye irritation or permanent damage.

  • Inhalation: Irritation of the respiratory tract, particularly if handled as a powder.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize the role of engineering controls. PPE is the last line of defense.[7]

  • Chemical Fume Hood: All handling of (2R,5R)-2-Methyl-5-phenylmorpholine HCl, especially weighing of the solid and preparation of solutions, must be conducted inside a certified chemical fume hood.[5][8] This minimizes the risk of inhaling airborne particles or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum requirements.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling Solid (Weighing, Transfer) Fully-buttoned lab coat[7][9]Double-gloving with nitrile gloves[9]Chemical safety goggles[9][10]N95 respirator (if fume hood is not available or as an added precaution)[11]
Preparing Solutions Chemical-resistant apron over a lab coatDouble-gloving with nitrile gloves[12]Chemical safety goggles and a face shield[10][11]Not required if performed in a fume hood
General Laboratory Operations Fully-buttoned lab coatSingle pair of nitrile glovesSafety glasses with side shields[9][12]Not required
Step-by-Step PPE Protocol

A. Donning (Putting On) PPE:

  • Attire: Ensure you are wearing long pants and closed-toe shoes before entering the laboratory.[7][9] Tie back long hair.

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Eye Protection: Don safety glasses or goggles. If a splash hazard exists, add a face shield over your primary eye protection.[10]

  • Gloves: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, put on the second pair over the first.

B. Doffing (Taking Off) PPE:

The order of removal is critical to prevent self-contamination.

  • Gloves: Remove the outer pair of gloves first (if double-gloving). Then, remove the inner pair using a technique that avoids touching the outside of the glove with your bare skin.[13]

  • Face Shield/Apron: Remove the face shield and/or chemical-resistant apron.

  • Goggles/Glasses: Remove eye protection from the back of your head.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[13]

Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow for safely handling (2R,5R)-2-Methyl-5-phenylmorpholine HCl.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Risk_Assessment 1. Conduct Risk Assessment (Review SDS/Literature) Gather_PPE 2. Gather All Necessary PPE Risk_Assessment->Gather_PPE Don_PPE 3. Don PPE in Correct Order Gather_PPE->Don_PPE Weigh_Solid 4. Weigh Solid Compound Don_PPE->Weigh_Solid Prepare_Solution 5. Prepare Solution (if required) Weigh_Solid->Prepare_Solution Conduct_Experiment 6. Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate 7. Decontaminate Work Area Conduct_Experiment->Decontaminate Segregate_Waste 8. Segregate Chemical Waste Decontaminate->Segregate_Waste Doff_PPE 9. Doff PPE in Correct Order Segregate_Waste->Doff_PPE Dispose_Waste 10. Dispose of Waste per Institutional Guidelines Doff_PPE->Dispose_Waste

Caption: Workflow for handling (2R,5R)-2-Methyl-5-phenylmorpholine HCl.

Emergency Procedures

Preparedness is paramount for safety.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

  • Spill: For a small spill within a fume hood, use an appropriate absorbent material (avoiding combustible materials like paper towels). For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[14]

Disposal Plan

All waste containing (2R,5R)-2-Methyl-5-phenylmorpholine HCl, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams.[16]

  • Disposal: Follow your institution's specific guidelines for hazardous chemical waste disposal.[5] Never pour chemical waste down the drain.[17]

By integrating these scientifically-grounded procedures into your daily laboratory work, you can confidently and safely advance your research while upholding the highest standards of safety and professional responsibility.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, Princeton University.[Link]

  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.[Link]

  • Personal Protection Equipment | Chemistry & Biochemistry. Kent State University.[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.[Link]

  • Personal Protective Equipment. The University of British Columbia.[Link]

  • Personal Protective Equipment. Environmental Health & Safety, Georgia Institute of Technology.[Link]

  • Chemical Storage. Environment, Health & Safety, University of Wisconsin–Madison.[Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Chemical Health & Safety.[Link]

  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Standard Operating Procedure: Hydrochloric Acid. University of Texas at Dallas.[Link]

  • SAFETY DATA SHEET - Hydrochloric Acid. Chempur.[Link]

  • Hazardous substance assessment – Morpholine. Government of Canada.[Link]

  • Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. Cole-Parmer.[Link]

  • SAFETY DATA SHEET - Morpholine. Penta Chemicals.[Link]

  • Morpholine: Human health tier II assessment. Australian Government Department of Health.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.